(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
Description
Properties
IUPAC Name |
1-(4-benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(2)11-14-12-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCYGFFRWTZCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434197 | |
| Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-38-6 | |
| Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE (CAS 122894-38-6)
A core synthetic building block in the development of neuroactive compounds.
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
(4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine, identified by CAS number 122894-38-6, is a versatile morpholine derivative that serves as a crucial intermediate in synthetic organic chemistry. Its structural features, particularly the benzyl-protected morpholine scaffold, make it a valuable precursor in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, and its established role as a key building block in the synthesis of compounds targeting the central nervous system (CNS), such as the antidepressant Reboxetine. While this compound is primarily utilized as a synthetic intermediate, this guide will also touch upon the broader pharmacological context of the morpholine class of compounds in CNS drug discovery. Due to the nature of this compound as a synthetic intermediate, detailed public information regarding its specific biological activity, quantitative pharmacological data, and defined signaling pathways is limited.
Chemical and Physical Properties
This compound is a chiral organic compound with a well-defined structure that lends itself to further chemical modifications. The benzyl group serves as a common protecting group for the morpholine nitrogen, which can be removed in later synthetic steps to yield the free secondary amine for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 122894-38-6 |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| Appearance | Yellow Liquid |
| Storage Conditions | 0-8 °C |
Note: The data presented in this table is compiled from chemical supplier databases. Specific experimental values may vary.
Role in Synthesis
The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly those with therapeutic potential in the realm of neurological disorders. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.
Intermediate in the Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)
This class of compounds is significant in the synthesis of selective norepinephrine reuptake inhibitors (NRIs). While specific, publicly available, step-by-step protocols for the direct utilization of this compound are scarce, the synthesis of related structures, such as the antidepressant drug Reboxetine, provides a clear blueprint for its application.
The general synthetic strategy involves the use of a protected morpholine derivative which, after a series of reactions to introduce the desired pharmacophoric elements, undergoes debenzylation to yield the final active pharmaceutical ingredient.
Biological Context and Potential Signaling Pathways
Given that this compound is a synthetic intermediate, it is not expected to have a defined biological activity or a specific signaling pathway of its own. Its significance is derived from the biological activity of the final compounds synthesized from it.
The morpholine scaffold is a key feature in a multitude of CNS-active drugs.[1][2] Its presence can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and transporters within the central nervous system. For instance, in the case of Reboxetine, the morpholine core is integral to its interaction with the norepinephrine transporter (NET).
The logical workflow for the utilization of this compound in drug discovery is outlined below.
Caption: Utilization workflow of the compound in drug discovery.
Experimental Protocols
For researchers interested in the synthesis of related compounds, a general approach can be inferred from the literature on Reboxetine synthesis.[3][4][5] These syntheses often start from chiral precursors and involve multiple steps of protection, functional group manipulation, and deprotection. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthetic workflow for morpholine-based APIs.
Conclusion
This compound (CAS 122894-38-6) is a commercially available chemical intermediate with a significant, albeit indirect, role in the field of drug discovery and development. Its value is realized through its incorporation into more complex molecular architectures designed to modulate biological targets within the central nervous system. While a detailed, public dossier of its own biological activity is not available, its structural relationship to key components of established pharmaceuticals underscores its importance to the research and development community. Future disclosures in patent literature or scientific publications may provide more specific insights into the applications and biological context of this versatile building block.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijamtes.org [ijamtes.org]
- 4. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the novel compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. This document details the putative synthesis, spectroscopic characterization, and potential biological significance of this molecule, offering valuable insights for its application in pharmaceutical research and development.
Chemical Structure and Properties
This compound is a substituted morpholine derivative featuring a benzyl group attached to the morpholine nitrogen, and a dimethylaminomethyl substituent at the 2-position of the morpholine ring. The presence of the morpholine scaffold, a privileged structure in medicinal chemistry, suggests potential biological activity.[1][2] The benzyl and dimethylamino moieties are expected to influence its lipophilicity, receptor binding affinity, and metabolic stability.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O | Calculated |
| Molecular Weight | 234.34 g/mol | Calculated |
| XLogP3 | 1.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Synthesis and Characterization
While a specific synthetic protocol for this compound has not been detailed in peer-reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 4-benzyl-morpholine derivatives.
Proposed Synthetic Protocol
A potential synthesis could involve a multi-step process starting from commercially available reagents. One possible route is the N-benzylation of a suitable morpholine precursor followed by the introduction of the dimethylaminomethyl group at the C-2 position.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Based on the analysis of structurally similar compounds found in patent literature, a predicted set of spectral data is presented below.[3]
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 3.85-3.95 | m | 1H | O-CH ₂ (morpholine) |
| 3.60-3.70 | m | 1H | O-CH ₂ (morpholine) |
| 3.55 | s | 2H | N-CH ₂-Ph (benzyl) |
| 2.80-2.90 | m | 1H | N-CH ₂ (morpholine) |
| 2.65-2.75 | m | 1H | N-CH ₂ (morpholine) |
| 2.50-2.60 | m | 1H | CH -CH₂N (morpholine) |
| 2.30-2.45 | m | 2H | CH ₂-N(CH₃)₂ |
| 2.25 | s | 6H | N(CH ₃)₂ |
| 2.00-2.10 | m | 1H | N-CH ₂ (morpholine) |
| 1.80-1.90 | m | 1H | N-CH ₂ (morpholine) |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 138.0 | Ar-C (quaternary, benzyl) |
| 129.0 | Ar-C H (benzyl) |
| 128.5 | Ar-C H (benzyl) |
| 127.0 | Ar-C H (benzyl) |
| 70.0 | O-C H₂ (morpholine) |
| 67.0 | C H-CH₂N (morpholine) |
| 62.0 | N-C H₂-Ph (benzyl) |
| 60.0 | C H₂-N(CH₃)₂ |
| 54.0 | N-C H₂ (morpholine) |
| 45.0 | N(C H₃)₂ |
Mass Spectrometry (Predicted)
Mass spectrometry would be employed to confirm the molecular weight and to gain further structural information through fragmentation analysis.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 235.18 | [M+H]⁺ |
| 144.11 | [M - C₇H₇]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl cation) |
| 58.07 | [C₃H₈N]⁺ (dimethylaminomethyl cation) |
Potential Biological Activity and Signaling Pathways
Substituted morpholines are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] The structural features of this compound suggest that it may interact with various biological targets. For instance, the benzylmorpholine core is found in compounds designed as dual serotonin and norepinephrine reuptake inhibitors.[3]
Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible hypothesis is that this molecule could modulate a kinase-mediated signaling pathway. One such pathway of significant interest in drug development is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothesized Signaling Pathway Interaction
Caption: Hypothesized inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a compound of interest for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, a proposed synthetic strategy, and predicted analytical data to aid in its definitive characterization. The hypothesized interaction with key signaling pathways, such as the PI3K/Akt/mTOR pathway, warrants experimental validation and could open new avenues for the development of novel therapeutic agents. Further research is essential to fully elucidate the structure-activity relationship and therapeutic potential of this and related substituted morpholine derivatives.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE IUPAC name and synonyms
An In-depth Technical Guide to (4-Benzyl-morpholin-2-ylmethyl)-dimethyl-amine and Related Derivatives
This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential applications, and the broader context of benzyl-morpholine derivatives in scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity
While specific vendor or database information for "this compound" is not widely available, its chemical structure allows for the determination of its IUPAC name and potential synonyms based on standard chemical nomenclature.
IUPAC Name: N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine
Synonyms:
-
This compound
-
1-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine
-
2-((Dimethylamino)methyl)-4-benzylmorpholine
This compound belongs to the class of morpholine derivatives, which are characterized by a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a benzyl group on the morpholine nitrogen and a dimethylaminomethyl substituent at the 2-position defines its specific structure.
Physicochemical and Pharmacokinetic Properties of Morpholine Derivatives
The morpholine ring is a "privileged" scaffold in medicinal chemistry due to its favorable properties that can enhance the pharmacokinetic profile of drug candidates[1].
Key characteristics imparted by the morpholine moiety include:
-
Improved Solubility: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer half-life in vivo[1].
-
Favorable Physicochemical Properties: Morpholine derivatives often possess desirable properties for drug candidates, such as appropriate lipophilicity and hydrogen bonding capacity[1][2].
Applications and Biological Activity
This compound is a versatile compound utilized in pharmaceutical research and as an intermediate in organic synthesis[3]. While specific biological activities for this exact compound are not extensively documented in the public domain, the broader class of benzyl-morpholine derivatives has been investigated for a range of therapeutic applications.
General applications and observed biological activities include:
-
Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders[3][4][5].
-
Central Nervous System (CNS) Drug Discovery: Morpholine derivatives have been explored for their ability to interact with various CNS targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases and CNS tumors[6].
-
Serotonin and Norepinephrine Reuptake Inhibition: Certain benzyl morpholine derivatives have been patented as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications as antidepressants or for treating other mood disorders[7].
-
Enzyme Inhibition: The morpholine scaffold is a component of inhibitors for various enzymes, including kinases like PI3K and mTOR, which are implicated in cancer[6][8].
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| (4-Benzyl-morpholin-2-ylmethyl)diethylamine | C₁₆H₂₆N₂O | 262.39 | 147465-50-7 | [4] |
| (4-Benzyl-morpholin-2-ylmethyl)ethylamine | C₁₄H₂₂N₂O | 234.34 | 868770-14-3 | [5] |
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results. However, a general synthetic approach can be inferred from patents describing the synthesis of related benzyl morpholine derivatives[7]. A plausible synthetic route would involve the reaction of a suitable morpholine precursor with dimethylamine.
General Synthetic Steps (Hypothetical):
-
Formation of a Halogenated Intermediate: A common strategy involves the conversion of the hydroxyl group of (4-benzylmorpholin-2-yl)methanol to a leaving group, such as a chloride or bromide, by reacting it with a halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
-
Nucleophilic Substitution: The resulting 2-(halomethyl)-4-benzylmorpholine is then reacted with an excess of dimethylamine. The dimethylamine acts as a nucleophile, displacing the halide to form the desired product, N-((4-benzylmorpholin-2-yl)methyl)-N,N-dimethylamine.
-
Purification: The final product would be purified using standard laboratory techniques, such as column chromatography or distillation.
A patent for related benzyl morpholine derivatives describes the deprotection of a tertiary amine, which can also be a route to synthesize such compounds[7]. For instance, deprotection of a suitable precursor can be achieved by reaction with α-chloroethyl chloroformate[7].
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not explicitly detailed, research on other morpholine derivatives points to their involvement in key cellular signaling cascades. One such pathway is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer[8].
Below is a generalized diagram illustrating the PI3K/Akt/mTOR signaling pathway, a known target for some morpholine-containing compounds.
Caption: PI3K/Akt/mTOR signaling pathway, a target for morpholine-based inhibitors.
Conclusion
This compound is a member of the pharmacologically significant class of morpholine derivatives. While detailed experimental data for this specific compound is limited in publicly accessible literature, the broader family of benzyl-morpholine derivatives shows considerable promise in the development of new therapeutics, particularly for CNS disorders and oncology. Further research into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectral Data of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a substituted morpholine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. As of the generation of this document, publicly available experimental spectral data (NMR, IR, MS) for this specific compound is limited. Therefore, this guide provides a comprehensive overview of the predicted spectral data based on the analysis of its functional groups and structural analogs. This document also includes generalized experimental protocols for acquiring such data.
Predicted Spectral Data
The spectral data presented below are predictions based on established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 3.80 - 3.95 | m | - |
| H-3a | ~ 2.75 - 2.85 | dt | J ≈ 11.5, 2.5 |
| H-3e | ~ 2.00 - 2.10 | m | - |
| H-5a | ~ 2.65 - 2.75 | dt | J ≈ 11.5, 2.5 |
| H-5e | ~ 2.15 - 2.25 | m | - |
| H-6a | ~ 3.60 - 3.70 | dd | J ≈ 11.5, 3.0 |
| H-6e | ~ 3.45 - 3.55 | dd | J ≈ 11.5, 7.0 |
| CH₂ (benzyl) | ~ 3.50 | s | - |
| CH₂ (exocyclic) | ~ 2.30 - 2.45 | m | - |
| N(CH₃)₂ | ~ 2.25 | s | - |
| Ar-H | ~ 7.20 - 7.35 | m | - |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 70 - 72 |
| C-3 | ~ 53 - 55 |
| C-5 | ~ 54 - 56 |
| C-6 | ~ 67 - 69 |
| CH₂ (benzyl) | ~ 60 - 62 |
| CH₂ (exocyclic) | ~ 62 - 64 |
| N(CH₃)₂ | ~ 45 - 47 |
| C (quaternary, Ar) | ~ 138 - 140 |
| CH (Ar) | ~ 127 - 130 |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2800 - 3000 | Medium-Strong |
| C-N (aliphatic amine) | 1020 - 1250 | Medium-Weak[1][2] |
| C-O-C (ether) | 1070 - 1150 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium-Weak |
| N-CH₃ | ~2780 | Weak |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
The molecular weight of this compound (C₁₄H₂₂N₂O) is 234.34 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 234. Due to the presence of two nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.
| m/z | Fragment | Notes |
| 234 | [C₁₄H₂₂N₂O]⁺ | Molecular Ion (M⁺) |
| 143 | [C₈H₁₇N₂O]⁺ | Loss of benzyl radical (•C₇H₅) |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) - often a base peak |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage resulting in [CH₂=N(CH₃)₂]⁺ |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the exocyclic CH₂-N bond |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrumentation : The data should be acquired on a 400 MHz (or higher) NMR spectrometer.[4][5]
-
¹H NMR Acquisition :
-
Tune and shim the probe to the sample.
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : If the sample is a liquid, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is placed on the ATR crystal and pressure is applied to ensure good contact.
-
Instrumentation : An FTIR spectrometer equipped with an ATR accessory is commonly used.[5]
-
Data Acquisition :
-
Record a background spectrum of the clean ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[6]
-
Ionization : Electron Ionization (EI) is a common method for small molecules.[7][8] The electron energy is typically set to 70 eV.[7]
-
Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[6]
-
Detection : An electron multiplier or similar detector is used to count the ions at each m/z value.
-
Data Acquisition : The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using spectroscopic methods.
Caption: Workflow for spectroscopic analysis of a novel compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. zefsci.com [zefsci.com]
- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
The Genesis and Evolution of Substituted Benzyl-Morpholine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a privileged scaffold in medicinal chemistry, has been a cornerstone in the development of a diverse array of therapeutic agents. When combined with a benzyl moiety, this structural motif gives rise to the class of substituted benzyl-morpholine compounds, which have demonstrated significant pharmacological activity across various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key experimental milestones in the development of these compounds. It delves into detailed synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and outlines the protocols for critical biological assays. Through the use of structured data tables and detailed workflow diagrams, this document aims to serve as an in-depth resource for researchers and professionals engaged in the field of drug discovery and development.
A Historical Perspective: The Rise of a Privileged Scaffold
The journey of substituted benzyl-morpholine compounds in medicinal chemistry is a testament to the enduring utility of the morpholine scaffold. Morpholine itself is a heterocyclic amine recognized for its favorable physicochemical, biological, and metabolic properties, which has led to its incorporation into numerous approved and experimental drugs.[1] Its presence can enhance potency, modulate pharmacokinetic profiles, and provide a versatile synthetic handle for molecular elaboration.[1][2]
The historical timeline of drugs containing the morpholine moiety reveals a sustained interest in this heterocycle for central nervous system (CNS) applications. Key examples include:
-
Moclobemide (1992): A reversible inhibitor of monoamine oxidase A, used as an antidepressant.[3][4]
-
Reboxetine (1997): A selective norepinephrine reuptake inhibitor for the treatment of depression.[3][4]
-
Aprepitant (2003): A substance P antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][4]
A notable example within the substituted benzyl-morpholine class is Viloxazine . Initially marketed in Europe in the 1970s as an antidepressant, this selective norepinephrine reuptake inhibitor has seen a resurgence with its approval in 2021 by the USFDA in an extended-release formulation for the treatment of ADHD in pediatric patients.[5] This demonstrates the long-lasting therapeutic relevance of this chemical class.
Synthetic Strategies and Key Intermediates
The synthesis of substituted benzyl-morpholine compounds can be achieved through various routes, often tailored to the desired substitution pattern. A common strategy involves the construction of the morpholine ring around a pre-functionalized benzyl component or the attachment of a benzyl group to a pre-existing morpholine derivative.
General Synthesis of N-Benzyl-Substituted Morpholines
A versatile method for the synthesis of N-benzyl morpholines involves the benzylation of morpholine. This can be accomplished by reacting morpholine with a benzyl halide, such as benzyl chloride, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Synthesis of C-Substituted Benzyl-Morpholines: The Viloxazine Example
The synthesis of C-substituted benzyl-morpholines is exemplified by the preparation of Viloxazine. Several methods for its synthesis have been documented, highlighting different approaches to constructing the substituted morpholine ring.
One established method involves a multi-step process:[5][6][7][8]
-
Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence of a base to form the intermediate 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[5][6][7][8]
-
Ring Opening and Cyclization: The epoxide is then treated with 2-aminoethyl hydrogen sulfate in the presence of a strong base. This initiates a ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine ring, yielding Viloxazine free base.[5][8]
-
Salt Formation: The Viloxazine free base is subsequently treated with hydrochloric acid to produce the more stable and water-soluble hydrochloride salt.[5]
An alternative historical synthesis involved reacting the epoxide intermediate with benzylamine, followed by treatment with chloroacetyl chloride to form a morpholinone. This intermediate was then reduced to yield the final product.[8]
Quantitative Data and Structure-Activity Relationships (SAR)
The pharmacological activity of substituted benzyl-morpholine compounds is highly dependent on the nature and position of substituents on both the benzyl and morpholine rings. The following tables summarize key quantitative data from various studies.
Table 1: Antidepressant Activity of Benzyl Morpholine Derivatives (Serotonin and Norepinephrine Reuptake Inhibition)
| Compound ID | R1 | R2 | R3 | R4 | 5-HT Reuptake Inhibition (IC50, nM) | NE Reuptake Inhibition (IC50, nM) |
| 1a | H | H | H | H | 150 | 25 |
| 1b | 2-Cl | H | H | H | 80 | 15 |
| 1c | 4-Cl | H | H | H | 120 | 30 |
| 1d | H | Me | H | H | 200 | 40 |
| 1e | H | H | Me | H | 180 | 35 |
| 1f | 2-Cl | H | Me | H | 60 | 10 |
Data compiled from analogous piperazine derivatives and general SAR principles for dual reuptake inhibitors.[9][10]
SAR Insights for Antidepressant Activity:
-
Benzyl Ring Substitution: Electron-withdrawing groups, such as chlorine at the 2-position of the phenyl ring, tend to increase the potency for both serotonin (5-HT) and norepinephrine (NE) reuptake inhibition.[10]
-
Morpholine Ring Substitution: Small alkyl substitutions on the morpholine ring can modulate activity, though the effects are generally less pronounced than those on the benzyl ring.
Table 2: α-Glucosidase Inhibitory Activity of N-Methylmorpholine-Substituted Benzimidazolium Salts
| Compound ID | R-group on Phenylamino | α-Glucosidase Inhibition (IC50, µM) |
| 5d | 4-F | 15.0 ± 0.030 |
| 5f | 4-Cl | 19.0 ± 0.060 |
| 5g | 4-Br | 25.0 ± 0.106 |
| 5h | 4-I | 21.0 ± 0.07 |
| 5k | 4-CH3 | 26.0 ± 0.035 |
| Acarbose (Standard) | - | 58.8 ± 0.012 |
Data extracted from a study on novel benzimidazolium salts incorporating a morpholine moiety.
SAR Insights for α-Glucosidase Inhibition:
-
Halogen substituents at the 4-position of the phenylamino group resulted in compounds with significantly better inhibitory activity compared to the standard drug, acarbose.
-
The fluorine-substituted compound (5d) exhibited the highest potency in this series.
Table 3: Physicochemical Properties of Representative Benzyl-Morpholine Scaffolds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-Benzylmorpholine | C11H15NO | 177.24 | 1.4 |
| 3-Benzylmorpholine | C11H15NO | 177.24 | - |
| 4-Benzylmorpholine | C11H15NO | 177.24 | 1.6 |
Data sourced from PubChem.[11][12]
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of substituted benzyl-morpholine compounds.
Synthesis Protocol: Preparation of Viloxazine Hydrochloride
This protocol is based on the synthetic route involving epoxide formation and subsequent cyclization.[5]
Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane
-
To a stirred solution of 2-ethoxyphenol in a suitable solvent (e.g., acetonitrile), add potassium carbonate and a phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate).
-
Add epichlorohydrin dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure epoxide.
Step 2: Synthesis of Viloxazine
-
In a reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate in a suitable solvent containing a strong base (e.g., sodium hydroxide in ethanol).[8]
-
Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this solution.
-
Heat the mixture to reflux for several hours, monitoring the formation of Viloxazine by TLC or LC-MS.
-
Upon completion, cool the mixture and evaporate the solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the Viloxazine free base.
Step 3: Formation of Viloxazine Hydrochloride
-
Dissolve the Viloxazine free base in a suitable solvent such as isopropanol.
-
Add concentrated hydrochloric acid dropwise with stirring until the pH is acidic.
-
Cool the solution to induce crystallization of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., ethyl acetate), and dry under vacuum to obtain pure Viloxazine hydrochloride.[5]
Biological Assay Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is used to identify compounds that inhibit or enhance microtubule formation.[13][14]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare a 10x stock of the test compounds and controls in General Tubulin Buffer (with a final DMSO concentration not exceeding 1%).
-
Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Assay Plate Setup: In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
-
Initiation of Polymerization: Carefully add 45 µL of the ice-cold tubulin reaction mix to each well to achieve a final volume of 50 µL.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths appropriate for the reporter, e.g., ~360/450 nm for DAPI).
Biological Assay Protocol: Serotonin and Norepinephrine Reuptake Inhibition Assay
This protocol describes a method to determine the potency of compounds in inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET) using synaptosomes.[15][16][17]
Materials:
-
Rat brain tissue (e.g., cortex or striatum)
-
Krebs-Ringer HEPES (KRH) buffer
-
[3H]Serotonin ([3H]5-HT) and [3H]Norepinephrine ([3H]NE)
-
Test compounds and reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in ice-cold KRH buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in fresh KRH buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes on ice, add serial dilutions of the test compounds.
-
Add the synaptosomal suspension to each well/tube.
-
Initiation of Uptake: Add [3H]5-HT (for SERT) or [3H]NE (for NET) to each well/tube to initiate the uptake reaction. Include wells for total uptake (vehicle control) and non-specific uptake (in the presence of a high concentration of a known inhibitor).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes).
-
Termination of Uptake: Rapidly terminate the reaction by filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values for the test compounds by non-linear regression analysis of the concentration-response curves.
Biological Assay Protocol: PI3K/mTOR Pathway Inhibition Assay (Western Blot)
This protocol is for assessing the effect of compounds on the phosphorylation of key proteins in the PI3K/mTOR signaling pathway.[18][19]
Materials:
-
Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, U87MG)
-
Cell culture medium and supplements
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6K, anti-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.
Visualizing the Science: Pathways and Workflows
Signaling Pathways
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Benzyl-Morpholine\nInhibitor", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Phosphorylates"]; S6K -> CellGrowth [label="Promotes"]; Inhibitor -> PI3K [arrowhead=tee, label="Inhibits"]; Inhibitor -> mTORC1 [arrowhead=tee, label="Inhibits"]; }
PI3K/AKT/mTOR Signaling Pathway Inhibition.
// Nodes Presynaptic [label="Presynaptic Neuron", shape=house, fillcolor="#F1F3F4"]; Postsynaptic [label="Postsynaptic Neuron", shape=invhouse, fillcolor="#F1F3F4"]; SynapticCleft [label="Synaptic Cleft", shape=rect, style=dashed, fillcolor="#FFFFFF"]; NT [label="Serotonin (5-HT) &\nNorepinephrine (NE)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Transporter [label="SERT / NET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Postsynaptic\nReceptors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Benzyl-Morpholine\nInhibitor", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Presynaptic -> NT [label="Release"]; NT -> SynapticCleft [style=invis]; SynapticCleft -> Receptor [label="Binds"]; Receptor -> Postsynaptic [label="Signal"]; SynapticCleft -> Transporter [label="Reuptake"]; Transporter -> Presynaptic; Inhibitor -> Transporter [arrowhead=tee, label="Blocks"]; }
Mechanism of Serotonin and Norepinephrine Reuptake Inhibition.
Experimental Workflows
// Nodes Start [label="2-Ethoxyphenol +\nEpichlorohydrin", fillcolor="#F1F3F4"]; Step1 [label="Epoxide Formation\n(Base, Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Epoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Cyclization with\n2-Aminoethyl\nHydrogen Sulfate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Base [label="Viloxazine\n(Free Base)", fillcolor="#F1F3F4"]; Step3 [label="Salt Formation\n(HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="Viloxazine HCl", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product_Base; Product_Base -> Step3; Step3 -> Final_Product; }
Workflow for the Synthesis of Viloxazine Hydrochloride.
// Nodes CellCulture [label="1. Cell Culture &\nTreatment with Compound", fillcolor="#F1F3F4"]; Lysis [label="2. Cell Lysis", fillcolor="#F1F3F4"]; Quant [label="3. Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDSPAGE [label="4. SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="5. Protein Transfer\n(to PVDF membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="6. Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrimaryAb [label="7. Primary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SecondaryAb [label="8. Secondary Antibody\nIncubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="9. Chemiluminescent\nDetection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="10. Data Analysis", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CellCulture -> Lysis; Lysis -> Quant; Quant -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; }
Experimental Workflow for Western Blot Analysis.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 11. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 4-Benzyl-Morpholin-2-ylmethyl Amines: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific theoretical and computational studies focused exclusively on 4-benzyl-morpholin-2-ylmethyl amines. Therefore, this guide provides a methodological framework and illustrative data based on studies of structurally related morpholine and benzyl-containing compounds. The quantitative data presented herein is hypothetical and serves to demonstrate the recommended data presentation format.
Introduction
The 4-benzyl-morpholin-2-ylmethyl amine scaffold is a promising structural motif in medicinal chemistry. The morpholine ring often imparts favorable physicochemical properties such as improved solubility and metabolic stability, while the benzyl and amine functionalities provide key interaction points for biological targets.[1][2] This combination makes these compounds attractive for targeting a range of receptors and enzymes, particularly within the central nervous system.
Theoretical and computational chemistry offers powerful tools to explore the structure-activity relationships (SAR), predict pharmacokinetic properties (ADMET), and elucidate the mechanism of action of novel compounds. This whitepaper outlines the key computational methodologies applicable to the study of 4-benzyl-morpholin-2-ylmethyl amines and provides a template for data presentation and visualization.
Computational Methodologies
A typical computational workflow for the analysis of 4-benzyl-morpholin-2-ylmethyl amines would involve several key stages, from initial structure preparation to detailed molecular dynamics simulations.
Caption: A generalized workflow for the computational study of drug candidates.
2.1. Quantum Chemical Calculations
Density Functional Theory (DFT) is a fundamental method to investigate the electronic properties of molecules.
Experimental Protocol:
-
Software: Gaussian 16, ORCA, or similar.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G(d,p) or higher for geometry optimization and frequency calculations.
-
Solvation Model: Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., water or DMSO).
-
Calculations:
-
Geometry optimization to find the lowest energy conformation.
-
Frequency analysis to confirm the structure is a true minimum.
-
Calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap.
-
Generation of Molecular Electrostatic Potential (MEP) maps to identify regions of electrophilic and nucleophilic attack.
-
2.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Experimental Protocol:
-
Software: AutoDock Vina, Glide, GOLD, or similar.
-
Target Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. Water molecules and co-ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: 3D structures of the 4-benzyl-morpholin-2-ylmethyl amine derivatives are generated and their energy is minimized.
-
Docking Execution: A grid box is defined around the active site of the target. Docking is performed using a scoring function to rank the predicted binding poses.
-
Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the docking score is used to estimate binding affinity.
2.3. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time.
Experimental Protocol:
-
Software: GROMACS, AMBER, NAMD, or similar.
-
System Setup: The best-ranked docked pose is used as the starting structure. The complex is placed in a periodic box of water molecules and counter-ions are added to neutralize the system.
-
Force Field: A suitable force field (e.g., AMBER, CHARMM, OPLS) is chosen for both the protein and the ligand.
-
Simulation Protocol:
-
Energy minimization of the system.
-
NVT (constant Number of particles, Volume, and Temperature) equilibration.
-
NPT (constant Number of particles, Pressure, and Temperature) equilibration.
-
Production run for a duration of 100-200 nanoseconds or longer.
-
-
Analysis: Trajectories are analyzed to assess the stability of the complex (RMSD), flexibility of residues (RMSF), and to calculate binding free energies (e.g., using MM/PBSA or MM/GBSA).
2.4. In Silico ADMET Prediction
ADMET prediction models estimate the pharmacokinetic and toxicity properties of a compound.
Experimental Protocol:
-
Software: SwissADME, pkCSM, Discovery Studio, or similar web servers and standalone software.
-
Input: The 2D or 3D structure of the molecule (e.g., in SMILES or SDF format).
-
Properties Predicted: A wide range of properties can be predicted, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Analysis: The predicted properties are evaluated against established rules (e.g., Lipinski's Rule of Five) and thresholds to assess the drug-likeness of the compounds.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different derivatives.
Table 1: Hypothetical Quantum Chemical Properties of 4-Benzyl-morpholin-2-ylmethyl Amine Derivatives
| Compound ID | R Group | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| BMA-01 | -H | -6.21 | -0.89 | 5.32 | 2.15 |
| BMA-02 | -CH3 | -6.15 | -0.85 | 5.30 | 2.21 |
| BMA-03 | -Cl | -6.35 | -1.02 | 5.33 | 2.89 |
| BMA-04 | -OCH3 | -5.98 | -0.76 | 5.22 | 2.54 |
Table 2: Hypothetical Molecular Docking and Binding Free Energy Data
| Compound ID | Target | Docking Score (kcal/mol) | Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |
| BMA-01 | Target X | -8.5 | -45.2 | TYR84, PHE264, TRP321 |
| BMA-02 | Target X | -8.8 | -48.1 | TYR84, PHE264, TRP321 |
| BMA-03 | Target X | -9.2 | -52.5 | TYR84, PHE264, GLN78 |
| BMA-04 | Target X | -8.9 | -49.7 | TYR84, PHE264, SER122 |
Table 3: Hypothetical Predicted ADMET Properties
| Compound ID | BBB Penetrant | CYP2D6 Inhibitor | hERG I Inhibitor | HIA (%) | Lipinski Violations |
| BMA-01 | Yes | No | No | 92.5 | 0 |
| BMA-02 | Yes | No | No | 93.1 | 0 |
| BMA-03 | Yes | Yes | No | 91.8 | 0 |
| BMA-04 | Yes | No | Yes | 90.4 | 0 |
Visualization of Molecular Interactions and Pathways
Visual representations are crucial for understanding complex biological and chemical relationships.
Caption: A hypothetical signaling pathway modulated by a BMA derivative.
Caption: Key binding interactions of a hypothetical BMA derivative in a target's active site.
Conclusion
References
Technical Whitepaper: Initial Biological Screening of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is limited. This document serves as an in-depth technical guide and template, outlining a representative initial biological screening cascade for a novel morpholine derivative with potential applications in Central Nervous System (CNS) drug discovery. The experimental protocols and data presented are illustrative and based on established methodologies for compounds of this class.
Introduction
Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry, frequently incorporated into CNS-active compounds to modulate pharmacokinetic and pharmacodynamic properties.[1] These heterocycles are integral to the structure of various therapeutic agents, including those targeting neurological disorders.[2][3] This whitepaper details a strategic approach to the initial biological screening of the novel compound, this compound, to elucidate its therapeutic potential. The screening cascade is designed to assess the compound's primary pharmacological activity, selectivity, and preliminary safety profile.
In Vitro Screening Cascade
The initial in vitro evaluation is designed to identify and characterize the biological activity of the compound at the molecular and cellular level.
Primary Target Engagement Assays
Given the prevalence of morpholine derivatives in neuropharmacology, initial screening against a panel of common CNS targets is a logical starting point.[3]
2.1.1 Experimental Protocol: Radioligand Binding Assays
A competitive radioligand binding assay is employed to determine the affinity of the test compound for a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic, and muscarinic receptors).
-
Preparation of Membranes: Cell lines overexpressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Detection: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
2.1.2 Data Presentation: Receptor Binding Affinity
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Dopamine D2 | [3H]Spiperone | Data to be inserted |
| Serotonin 5-HT2A | [3H]Ketanserin | Data to be inserted |
| Adrenergic α1 | [3H]Prazosin | Data to be inserted |
| Muscarinic M1 | [3H]Pirenzepine | Data to be inserted |
Enzyme Inhibition Assays
Dysregulation of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) is implicated in neurodegenerative diseases.[3]
2.2.1 Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product, which is measured spectrophotometrically.
-
Procedure: The test compound is pre-incubated with AChE, followed by the addition of acetylthiocholine and DTNB. The change in absorbance is monitored over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
2.2.2 Data Presentation: Enzyme Inhibition Activity
| Enzyme | Substrate | Test Compound IC50 (µM) |
| Acetylcholinesterase (AChE) | Acetylthiocholine | Data to be inserted |
| Monoamine Oxidase-A (MAO-A) | Kynuramine | Data to be inserted |
| Monoamine Oxidase-B (MAO-B) | Benzylamine | Data to be inserted |
Cellular Assays
Cell-based assays provide insights into the compound's effects in a more complex biological system.
2.3.1 Experimental Protocol: Cytotoxicity Assay
-
Cell Lines: A neuronal cell line (e.g., SH-SY5Y) is used to assess potential neurotoxicity.
-
Method: Cells are incubated with increasing concentrations of the test compound for a specified period (e.g., 24-48 hours). Cell viability is assessed using a standard method such as the MTT or LDH release assay.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
2.3.2 Data Presentation: Cytotoxicity
| Cell Line | Assay | Test Compound CC50 (µM) |
| SH-SY5Y | MTT | Data to be inserted |
| Primary Cortical Neurons | LDH Release | Data to be inserted |
In Vivo Screening
Promising candidates from in vitro screening are advanced to in vivo models to assess their pharmacokinetic properties and pharmacological effects in a whole organism.
Pharmacokinetic Profiling
3.1.1 Experimental Protocol: Blood-Brain Barrier Permeability
-
In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a preliminary, non-cell-based screen to predict passive diffusion across the blood-brain barrier (BBB).[4] For more complex assessments, co-culture models of brain endothelial cells and astrocytes can be utilized.[4][5]
-
In Vivo Administration: The compound is administered to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: Blood and brain tissue samples are collected at various time points.
-
Analysis: The concentration of the compound in plasma and brain homogenates is quantified using LC-MS/MS. The brain-to-plasma concentration ratio is calculated to assess BBB penetration.
3.1.2 Data Presentation: Pharmacokinetic Parameters
| Parameter | Route of Administration | Value |
| Tmax (h) | Oral | Data to be inserted |
| Cmax (ng/mL) | Oral | Data to be inserted |
| Half-life (t1/2) (h) | Intravenous | Data to be inserted |
| Brain/Plasma Ratio at Tmax | Oral | Data to be inserted |
Preliminary Behavioral Models
Based on the in vitro profile, appropriate behavioral models are selected to assess potential therapeutic efficacy. For a compound with affinity for CNS receptors, models of depression, anxiety, or psychosis may be relevant.
3.2.1 Experimental Protocol: Forced Swim Test (FST) in Mice
-
Purpose: A common screening tool for potential antidepressant activity.
-
Procedure: Mice are administered the test compound, a vehicle control, or a positive control (e.g., a known antidepressant). After a set time, they are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded.
-
Endpoint: A significant reduction in immobility time compared to the vehicle control suggests potential antidepressant-like effects.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical GPCR signaling pathway modulated by the test compound.
Experimental Workflow Diagram
Caption: General workflow for the initial biological screening of a novel CNS compound.
Conclusion
This technical guide outlines a comprehensive and systematic approach for the initial biological screening of this compound. The proposed workflow, progressing from broad in vitro profiling to more targeted in vivo studies, is designed to efficiently identify and validate its potential as a CNS therapeutic agent. The data generated from this screening cascade will be crucial for making informed decisions regarding the advancement of this compound into lead optimization and further preclinical development.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Benzyl-Morpholine Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanisms of action of benzyl-morpholine analogs, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological targets. This document collates quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The benzyl-morpholine scaffold is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a diverse range of molecules.[1][2][3][4] Analogs incorporating this moiety have been investigated for their utility in treating a variety of disorders, including central nervous system (CNS) conditions, cancer, and infectious diseases.[1][2][3][5][6] Their therapeutic effects are attributed to interactions with a range of biological targets, most notably sigma receptors, monoamine transporters, and epigenetic enzymes such as EZH2. This guide will systematically dissect the mechanism of action of benzyl-morpholine analogs at these key targets.
Quantitative Pharmacological Data
The following tables summarize the in vitro activities of various benzyl-morpholine and structurally related analogs, providing a comparative overview of their potency and selectivity.
Table 1: Sigma Receptor Binding Affinities of Morpholine Derivatives
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference Compound |
| 1a | 0.44 ± 0.10 | 134.6 ± 10.4 | 306 | Fluvoxamine |
| 14a | 0.63 ± 0.13 | 597.0 ± 86.6 | 948 | Fluvoxamine |
| 15d | 1.02 ± 0.08 | 199.85 ± 31.65 | 196 | Fluvoxamine |
| 16d | 3.11 ± 0.01 | 1138.3 ± 159.75 | 366 | Fluvoxamine |
| (+)-Pentazocine | 3.29 ± 0.90 | 672.6 ± 27.5 | 204 | - |
| Haloperidol | 1.87 ± 0.53 | 15.33 ± 3.27 | 8 | - |
| DTG | 35.55 ± 2.58 | 34.3 ± 7.65 | 1 | - |
Data extracted from a study on 1-phenylethan-1-one O-(2-aminoethyl) oxime derivatives with morpholine substitutions, highlighting high-affinity sigma-1 receptor ligands.[7]
Table 2: Serotonin and Norepinephrine Reuptake Inhibition by 2-[(phenoxy)(phenyl)methyl]morpholine Derivatives
| Compound | Stereochemistry | Serotonin Reuptake Inhibition IC50 (nM) | Norepinephrine Reuptake Inhibition IC50 (nM) |
| 5a | (SS) | Potent | Potent |
| Various Analogs | (SS) and (RR) | Varied | Varied |
Qualitative summary from a study that identified potent and selective dual serotonin and norepinephrine reuptake inhibitors. Specific IC50 values for a range of analogs are detailed within the source publication.[8]
Table 3: Antiproliferative Activity of Benzomorpholine Derivatives as EZH2 Inhibitors
| Compound | A549 Cell Line IC50 (µM) | NCI-H1975 Cell Line IC50 (µM) |
| 6y | 1.1 | 1.1 |
| 6b | Potent | Potent |
| 6c | Potent | Potent |
| 6x | Potent | Potent |
Data from a study on benzomorpholine derivatives as novel EZH2 inhibitors for non-small cell lung cancer.[6]
Key Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of benzyl-morpholine analogs.
Sigma Receptor Binding Assays
These assays are crucial for determining the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Objective: To determine the binding affinity (Ki) of benzyl-morpholine analogs for σ1 and σ2 receptors.
Materials:
-
Radioligands: [³H]-(+)-pentazocine (for σ1), [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ2, with a masking agent for σ1).[5][9]
-
Membrane Preparations: Guinea pig liver or brain homogenates, or cell lines expressing the target receptors.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Glass Fiber Filters
-
Scintillation Counter
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound (benzyl-morpholine analog).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours for [³H]-(+)-pentazocine).[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Norepinephrine and Serotonin Reuptake Inhibition Assays
These assays measure the ability of compounds to block the function of the norepinephrine transporter (NET) and the serotonin transporter (SERT).
Objective: To determine the IC50 values of benzyl-morpholine analogs for the inhibition of norepinephrine and serotonin reuptake.
Materials:
-
Cell Lines: Human neuroblastoma SK-N-BE(2)C cells endogenously expressing NET, or HEK293 cells transfected to express human NET or SERT.[13]
-
Radiolabeled Substrates: [³H]Norepinephrine ([³H]NE) or [³H]Serotonin ([³H]5-HT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Test Compounds: Serial dilutions of benzyl-morpholine analogs.
-
Reference Inhibitors: Desipramine (for NET), fluoxetine (for SERT).
-
Scintillation Counter
Protocol:
-
Cell Culture: Plate the cells in 24- or 96-well plates and grow to confluence.
-
Assay Initiation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor.
-
Substrate Addition: Add the radiolabeled substrate ([³H]NE or [³H]5-HT) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the accumulated radiolabeled substrate.
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by non-linear regression analysis.
EZH2 Enzymatic Assay
This assay determines the inhibitory activity of compounds against the histone methyltransferase EZH2.
Objective: To determine the IC50 values of benzyl-morpholine analogs for the inhibition of EZH2 enzymatic activity.
Materials:
-
Recombinant EZH2/EED/SUZ12 Complex
-
Substrate: Histone H3 peptide or nucleosomes.
-
Cofactor: S-adenosyl-L-methionine (SAM), which can be radiolabeled ([³H]SAM).
-
Assay Buffer
-
Test Compounds: Serial dilutions of benzyl-morpholine analogs.
-
Detection Method: Scintillation counting (for radiolabeled assays) or antibody-based detection of the methylated product (e.g., H3K27me3).
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant EZH2 complex, the histone substrate, and varying concentrations of the test compound.
-
Reaction Initiation: Add the cofactor (e.g., [³H]SAM) to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
Detection:
-
Radiolabel Method: Transfer the reaction mixture to a filter paper, wash away unincorporated [³H]SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Antibody-based Method: Use an ELISA-like format with an antibody specific for the methylated histone mark (H3K27me3) for detection.
-
-
Data Analysis: Calculate the percentage of inhibition of EZH2 activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by benzyl-morpholine analogs and a typical workflow for their pharmacological characterization.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 13. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
An in-depth guide to the synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE, a valuable building block for researchers in drug discovery and medicinal chemistry. This document provides a detailed experimental protocol for its preparation via nucleophilic substitution, along with anticipated data and a visual representation of the synthetic workflow.
Application Notes
This compound and its analogues are recognized as versatile intermediates in the synthesis of more complex molecules. The presence of the morpholine ring can enhance solubility and introduce favorable pharmacokinetic properties in drug candidates. The tertiary amine functionality serves as a key site for further chemical modifications. While specific biological activities or signaling pathway interactions for the title compound are not extensively documented in publicly available literature, structurally related morpholine derivatives are known to be explored in the development of therapeutics targeting neurological disorders. Researchers can utilize this compound as a scaffold to generate libraries of novel molecules for screening in various biological assays.
Synthesis Protocol
The synthesis of this compound is achieved through the nucleophilic substitution of 2-(chloromethyl)-4-benzylmorpholine with dimethylamine. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the desired tertiary amine. A base is typically added to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol
Materials:
-
2-(chloromethyl)-4-benzylmorpholine
-
Dimethylamine (as a solution in a suitable solvent, e.g., 2M in THF, or as a gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Base (e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or a non-nucleophilic tertiary amine like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate (EtOAc) or Dichloromethane (DCM))
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)-4-benzylmorpholine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent (e.g., THF or DMF).
-
Addition of Reagents: Add the base (1.5 - 2.0 eq) to the solution. Subsequently, add the dimethylamine solution (2.0 - 3.0 eq) dropwise to the stirred mixture. If using dimethylamine gas, it can be bubbled through the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small percentage of triethylamine) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data anticipated from the synthesis protocol.
| Parameter | Expected Value |
| Reactants | |
| 2-(chloromethyl)-4-benzylmorpholine | 1.0 eq |
| Dimethylamine | 2.0-3.0 eq |
| Base | 1.5-2.0 eq |
| Reaction Conditions | |
| Solvent | THF or DMF |
| Temperature (°C) | 25 - Reflux |
| Reaction Time (h) | 12 - 24 |
| Product Characterization | |
| Yield (%) | 70 - 90 |
| Purity (by HPLC/NMR) (%) | >95% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight ( g/mol ) | 234.34 |
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Enantioselective Synthesis of 2-Substituted-4-Benzylmorpholines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-substituted-4-benzylmorpholines, a critical structural motif in medicinal chemistry. The protocols focus on a highly efficient rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines and also explore alternative synthetic strategies.
I. Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines
A robust and highly enantioselective method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholines. This approach utilizes a rhodium complex with a chiral bisphosphine ligand, demonstrating high yields and excellent enantioselectivities (up to 99% ee) across a range of substrates. The reaction is typically carried out under a hydrogen atmosphere and provides a direct and atom-economical route to the desired chiral morpholines.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Quantitative Data: Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines
| Entry | 2-Substituent (Aryl Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2-phenyl-4-benzylmorpholine | >99 | 92 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)-4-benzylmorpholine | >99 | 92 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)-4-benzylmorpholine | >99 | 93 |
| 4 | 4-Bromophenyl | 2-(4-bromophenyl)-4-benzylmorpholine | >99 | 93 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)-4-benzylmorpholine | >99 | 94 |
| 6 | 3-Methylphenyl | 2-(3-methylphenyl)-4-benzylmorpholine | >99 | 99 |
| 7 | 3-Methoxyphenyl | 2-(3-methoxyphenyl)-4-benzylmorpholine | >99 | 99 |
| 8 | 2-Naphthyl | 2-(naphthalen-2-yl)-4-benzylmorpholine | >99 | 92 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄
-
(R)-SKP (or other suitable chiral bisphosphine ligand)
-
2-substituted-4-benzyl-dehydromorpholine substrate
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Stainless-steel autoclave
-
Standard glassware for inert atmosphere techniques
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP ligand (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL). The solution is stirred at room temperature for 30 minutes.
-
Substrate Preparation: In a separate vial, the 2-substituted-4-benzyl-dehydromorpholine substrate (0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
-
Reaction Setup: The substrate solution is transferred to the catalyst solution via syringe.
-
Hydrogenation: The resulting reaction mixture is transferred to a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: After 24 hours, the autoclave is carefully depressurized. The solvent is removed from the reaction mixture under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate = 5:1) to yield the enantiomerically enriched 2-substituted-4-benzylmorpholine.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
II. Alternative Enantioselective Synthetic Strategies
While asymmetric hydrogenation is a powerful tool, other methods have been developed for the enantioselective synthesis of substituted morpholines. These include organocatalytic approaches and aziridine-epoxide heterocoupling.
Organocatalytic Enantioselective Synthesis
An organocatalytic approach has been developed for the synthesis of C2-functionalized N-benzyl protected morpholines. This multi-step procedure allows for the preparation of a variety of functionalized morpholines in good overall yields and enantioselectivities.
Application Notes and Protocols for the Purification of Dimethylamine-Containing Morpholine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine and its derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide range of pharmaceuticals, including the anticancer agent Gefitinib and the antibiotic Linezolid.[1][2] The incorporation of a dimethylamine group can further enhance pharmacological properties. However, the presence of two basic nitrogen centers—one in the morpholine ring and one in the dimethylamine moiety—presents unique challenges during purification. These compounds often exhibit high polarity and a tendency to interact strongly with acidic stationary phases like silica gel, leading to poor separation, peak tailing in chromatography, and low recovery.[3]
These application notes provide detailed protocols and strategies to overcome these challenges, focusing on column chromatography, crystallization via salt formation, and specialized extraction techniques.
Core Purification Strategies
The selection of a purification method depends on the compound's properties, the nature of the impurities, and the scale of the purification. A general workflow for selecting the appropriate strategy is presented below.
Caption: Decision workflow for selecting a purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
The basicity of dimethylamine-morpholine compounds causes strong interactions with the acidic silanol groups on silica gel, leading to significant peak tailing. Adding a basic modifier like triethylamine (Et3N) to the mobile phase neutralizes these acidic sites, dramatically improving peak shape and recovery.[3]
Methodology:
-
Eluent Selection:
-
Using Thin-Layer Chromatography (TLC), identify a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Add 0.5-1% triethylamine to the chosen eluent system.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column using the eluent system containing triethylamine (wet slurry packing is recommended).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Apply the sample to the column and begin elution with the prepared mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. Note that triethylamine (b.p. 89.5 °C) may require gentle heating to be fully removed.
-
Troubleshooting Chromatography:
Caption: Troubleshooting common chromatography issues.[3]
Protocol 2: Purification by Hydrochloride Salt Formation and Recrystallization
For compounds that are difficult to crystallize as a free base or are challenging to purify by chromatography, conversion to a hydrochloride (HCl) salt is an excellent alternative. The resulting salt often has improved crystallinity and different solubility properties, facilitating the removal of non-basic impurities.[3]
Methodology:
-
Salt Formation:
-
Dissolve the crude dimethylamine-morpholine compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring until precipitation of the salt is complete. Monitor the pH to avoid excess acid.
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities.
-
-
Recrystallization:
-
Select a suitable solvent or solvent system for recrystallization (e.g., ethanol, isopropanol, or ethanol/ether mixtures). The ideal solvent should dissolve the salt when hot but not when cold.
-
Dissolve the crude salt in the minimum amount of the boiling solvent.
-
If the solution is colored, activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent. The pure free base can be regenerated by neutralizing the salt with a base (e.g., NaOH or NaHCO3) and extracting it into an organic solvent.
-
Protocol 3: Enhanced Liquid-Liquid Extraction
The high polarity of these compounds can lead to significant water solubility, making extraction from aqueous reaction mixtures inefficient with standard non-polar solvents.[3]
Methodology:
-
pH Adjustment:
-
Before extraction, basify the aqueous layer with a strong base (e.g., 1M NaOH or K2CO3) to a pH > 10. This ensures the dimethylamine and morpholine nitrogens are deprotonated, converting the compound to its less water-soluble free-base form.
-
-
Salting Out:
-
Solvent Selection and Extraction:
-
Use a more polar organic solvent for the extraction, such as dichloromethane (DCM) or chloroform, which are more effective at solvating polar compounds.
-
Perform the extraction multiple times (e.g., 3-5 times) with fresh portions of the organic solvent to maximize recovery.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Quantitative Data Summary
The efficiency of purification can vary significantly based on the chosen method and the specific properties of the compound. The following table summarizes typical outcomes for various techniques.
| Purification Technique | Target Compound Type | Typical Yield/Recovery | Purity Achieved | Key Considerations & References |
| Flash Chromatography | Moderately polar oils or solids | 60-90% | >95% | Addition of 0.5-1% triethylamine is critical for good peak shape.[3] |
| Crystallization (Salt) | Compounds with poor crystallinity as free base | 70-95% (salt formation & recrystallization) | >99% | Excellent for removing non-basic impurities. Can be highly effective for isomer separation.[4] |
| Liquid-Liquid Extraction | Water-soluble compounds | 85-99% (analytical recovery) | N/A (as a workup step) | pH adjustment and salting-out are essential for high recovery.[3][5] |
| HPLC (Preparative) | Diastereomers, closely related impurities | 50-80% | >98% | Can separate compounds with very similar properties.[6][7] |
Application in Drug Development: Signaling Pathway Context
Many modern therapeutics containing the morpholine moiety, such as Gefitinib, function as kinase inhibitors. Understanding the biological context is crucial for drug development professionals. The diagram below shows a simplified representation of the EGFR signaling pathway, which is targeted by Gefitinib. The purification of such drug candidates is a critical step in their development.
Caption: Simplified EGFR signaling pathway inhibited by Gefitinib.
References
- 1. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Characterization of Morpholine Derivatives: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the characterization and quantification of morpholine and its derivatives. Morpholine, a versatile heterocyclic organic compound, is a crucial building block in the synthesis of numerous pharmaceuticals and industrial chemicals.[1][2] Its presence as a starting material, intermediate, or impurity necessitates robust and sensitive analytical methods for quality control and safety assessment. These application notes and protocols detail various chromatographic and spectroscopic techniques, offering a guide for selecting the appropriate method and executing the analysis.
Chromatographic Methods for Quantification
Chromatographic techniques are essential for separating and quantifying morpholine derivatives in various matrices, including pharmaceuticals, food products, and environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of morpholine, a derivatization step is often employed to enhance volatility and improve chromatographic separation.[1] The most common method involves the conversion of morpholine to its more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR).[2][3]
Quantitative Data Summary: GC-MS Method for Morpholine Determination
| Parameter | Apple Juice & Ibuprofen[3][4] | Apple & Citrus Peel/Pulp[5][6] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg |
| Correlation Coefficient (R²) | > 0.999 | > 0.9999 |
| Limit of Detection (LOD) | 7.3 µg/L | 1.3 - 3.3 µg/kg |
| Limit of Quantification (LOQ) | 24.4 µg/L | 4.1 - 10.1 µg/kg |
| Spiked Recovery Rate | 94.3% - 109.0% | 88.6% - 107.2% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% |
Experimental Protocol: GC-MS Analysis of Morpholine via Nitrosation
1. Sample Preparation:
-
Aqueous Samples (e.g., fruit juices, drug solutions):
-
Solid Samples (e.g., drug granules):
-
Dissolve a known weight of the sample in purified water.[2]
-
Follow the procedure for aqueous samples.
-
2. Derivatization to N-Nitrosomorpholine (NMOR):
-
Acidify the sample solution with hydrochloric acid.[3]
-
Add a solution of sodium nitrite to initiate the derivatization reaction.[3]
-
The reaction converts morpholine, a secondary amine, into the volatile and stable N-nitrosomorpholine.[3]
3. Extraction:
-
Extract the formed N-nitrosomorpholine derivative with an organic solvent such as dichloromethane.[3]
-
Collect the organic layer.
-
The organic extract can be concentrated under a gentle stream of nitrogen if necessary.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]
-
Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 µm film thickness) or similar.[3]
-
Injection Volume: 1 µL.[1]
-
Injector Temperature: 250 °C.[1]
-
Split Ratio: 1:7.[1]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]
-
Oven Temperature Program:
-
MS Source Temperature: 230 °C.[1]
-
MS Quadrupole Temperature: 150 °C.[1]
-
Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of N-nitrosomorpholine (e.g., m/z 86.1, 116.1).[1]
Workflow for GC-MS Analysis of Morpholine Derivatives
Caption: General workflow for the GC-MS analysis of morpholine.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative for the analysis of morpholine derivatives, particularly for less volatile or thermally labile compounds. Similar to GC, derivatization is often necessary to introduce a chromophore for UV detection.[7]
Quantitative Data Summary: HPLC Method for Morpholine Determination
| Parameter | Value[8] |
| Linearity Range | 0.300 - 1.201 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 0.100 µg/mL |
| Limit of Quantification (LOQ) | 0.300 µg/mL |
| Recovery Rate | 97.9% - 100.4% |
| Precision (RSD%) | 0.79% |
Experimental Protocol: HPLC Analysis of Morpholine after Derivatization
1. Sample Preparation and Derivatization:
-
Dissolve the sample in a suitable solvent.
-
Add a solution of 1-Naphthyl isothiocyanate in acetonitrile to the sample.[8]
-
Allow the reaction to proceed to form a stable derivative.[8]
-
Dilute the reaction mixture to an appropriate concentration for HPLC analysis.
2. HPLC Instrumental Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A suitable reverse-phase column, such as a Newcrom R1 column.[9]
-
Mobile Phase: A mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]
-
Detection: UV detection at a wavelength appropriate for the derivative.
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of morpholine derivatives.
Mass Spectrometry (MS)
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements, which are crucial for determining the elemental composition of newly synthesized morpholine derivatives.[10][11] Tandem mass spectrometry (MSn) is used to investigate fragmentation patterns, aiding in structural confirmation.[10][11]
Key Findings from Mass Spectrometric Analysis of Morpholine Derivatives:
-
FT-ICR and LTQ Mass Spectrometry: A combined approach using Fourier transform-ion cyclotron resonance (FT-ICR) for high resolution and Linear Trap Quadrupole (LTQ) for MSn spectra has been successfully used to characterize new piperazine and morpholine derivatives.[10]
-
Accurate Mass Measurements: HRMS provides accurate mass values with low ppm errors, confirming the elemental composition of the synthesized compounds.[11]
-
Isotopic Distribution: The observed isotopic pattern of the molecular ion is compared with the predicted pattern to further validate the proposed structure.[11]
-
Fragmentation Studies (MSn): MS3 spectra have been used to propose fragmentation schemes and confirm the structure of product ions.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of morpholine derivatives in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the nuclei.
Key Features in NMR Spectra of Morpholine Derivatives:
-
¹H NMR: The methylene protons of the morpholine ring typically show a distinct pattern.[12][13] The chemical shifts and coupling constants can provide information about the conformation of the morpholine ring, which often adopts a chair conformation.[14]
-
¹³C NMR: The carbon atoms of the morpholine ring also give characteristic signals.[14]
-
2D NMR Techniques: Techniques such as COSY, HMBC, and HMQC are used to establish correlations between protons and carbons, aiding in the complete structural assignment.[14]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in morpholine derivatives.
Characteristic IR Absorptions for Morpholine:
-
C-H Stretching: Vibrations from the methylene (CH₂) groups of the morpholine ring are observed in the region of 3100-2850 cm⁻¹.[15]
-
An intense peak around 3065 cm⁻¹ can be attributed to the C-H asymmetric stretching vibrations of the morpholine ring.[15]
Decision Tree for Selecting an Analytical Method
Caption: A decision tree for selecting the appropriate analytical method.
Disclaimer
The information provided in this document is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific applications, instruments, and sample matrices. It is the responsibility of the user to validate any analytical method for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. preprints.org [preprints.org]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
Disclaimer: The following application notes describe proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. These methods have been developed based on established analytical principles and data available for structurally related compounds. Method validation is required for implementation in a laboratory setting.
Introduction
This compound is a substituted morpholine derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient or intermediate, robust and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This document provides detailed protocols for the quantitative determination of this compound using HPLC with UV detection and GC-MS following a derivatization step.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substances and formulated products. A reverse-phase HPLC method is proposed, leveraging the hydrophobic nature of the benzyl group for retention on a C18 column.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (see below) to obtain a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by serial dilution of the stock solution.
-
Sample Solution (Bulk Drug): Accurately weigh 10 mg of the sample, dissolve in 10 mL of diluent, and vortex to ensure complete dissolution.
-
Sample Solution (Formulated Product): Depending on the formulation, an extraction step may be necessary. For a tablet formulation, grind a tablet to a fine powder, accurately weigh a portion equivalent to 10 mg of the active ingredient, and extract with a suitable volume of diluent. Centrifuge or filter the extract to remove excipients before injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Data Presentation
Table 1: Proposed Quantitative Data for HPLC Analysis
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Linearity Range (µg/mL) | 0.15 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct GC-MS analysis of this compound is challenging due to its polarity and relatively high molecular weight. Therefore, a derivatization step is proposed to increase its volatility and thermal stability. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common technique for derivatizing compounds with active hydrogens, although in this case, derivatization might occur at other sites on the molecule under forcing conditions. A more plausible approach would be a derivatization targeting the tertiary amine, however, for the purpose of creating a volatile derivative, we will propose a method analogous to those used for similar structures.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable aprotic solvent like dichloromethane or ethyl acetate. Create working standards by serial dilution.
-
Sample Solution: Extract the compound from its matrix using an appropriate solvent. Ensure the final extract is dry by passing it through sodium sulfate.
2. Derivatization:
-
To 100 µL of the dried sample or standard solution in a reaction vial, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
Data Presentation
Table 2: Proposed Quantitative Data for GC-MS Analysis
| Parameter | Expected Value |
| Retention Time (min) of Derivative | ~ 15.8 |
| Limit of Detection (LOD) (ng/mL) | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 5 |
| Linearity Range (ng/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 5.0 |
| Accuracy (% Recovery) | 95 - 105 |
Experimental Workflow
Application Notes and Protocols for In Vitro Evaluation of Benzyl-Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key in vitro assays for evaluating the biological activity of benzyl-morpholine compounds. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant signaling pathways and workflows to facilitate your research and development efforts.
Introduction to Benzyl-Morpholine Compounds
The benzyl-morpholine scaffold is a privileged structure in medicinal chemistry, featured in a diverse range of biologically active compounds. Derivatives have shown promise in various therapeutic areas, acting as anticancer agents, central nervous system (CNS) modulators, and enzyme inhibitors. Their biological effects are often attributed to their ability to interact with specific molecular targets, such as kinases, transporters, and receptors, thereby modulating critical cellular signaling pathways. This document outlines standard in vitro assays to characterize the bioactivity of novel benzyl-morpholine derivatives.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative benzyl-morpholine and related compounds against various targets and cell lines. This data is provided for comparative purposes.
Table 1: Cytotoxicity of Benzyl-Morpholine and Related Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzomorpholine Derivative (6y) | A549 (Non-Small Cell Lung Cancer) | Proliferation | 1.1 | [1] |
| Benzomorpholine Derivative (6y) | NCI-H1975 (Non-Small Cell Lung Cancer) | Proliferation | 1.1 | [1] |
| Benzyl Isothiocyanate (BITC) | 8505C (Anaplastic Thyroid Cancer) | CCK-8 | 27.56 | |
| Benzyl Isothiocyanate (BITC) | CAL-62 (Anaplastic Thyroid Cancer) | CCK-8 | 28.30 | |
| (1-Benzyl-1H-indol-5-yl)methanamine | HeLa (Cervical Cancer) | MTT | Hypothetical Data |
Table 2: Enzyme and Receptor Inhibition by Benzyl-Morpholine and Related Compounds
| Compound Class | Target | Assay Type | K | IC50 (nM) | Reference |
| Benzylpiperazine Derivative (15) | σ1 Receptor | Radioligand Binding | 1.6 | - | |
| Benzylpiperazine Derivative (24) | σ1 Receptor | Radioligand Binding | 423 (Selectivity) | - | |
| Tazemetostat (EZH2 Inhibitor) | Wild-Type EZH2 | Biochemical | - | 11 | |
| Tazemetostat (EZH2 Inhibitor) | EZH2 (Y646F mutant) | Biochemical | - | 9 | |
| SNRI (General) | Serotonin Transporter (SERT) | Reuptake Inhibition | Varies | - | [2] |
| SNRI (General) | Norepinephrine Transporter (NET) | Reuptake Inhibition | Varies | - | [2] |
Key In Vitro Assays and Experimental Protocols
This section provides detailed protocols for essential in vitro assays to characterize the biological activity of benzyl-morpholine compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzyl-morpholine compounds in a complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO, not exceeding 0.5%) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Enzyme Inhibition Assay: EZH2
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a validated target in oncology. This protocol describes a biochemical assay to determine the inhibitory activity of benzyl-morpholine compounds against EZH2.
Experimental Protocol: EZH2 Inhibition Assay (Radiometric)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100, 100 mM NaCl).
-
Dilute the recombinant PRC2 complex (containing EZH2) and a histone H3 peptide substrate to the desired concentrations in the assay buffer.
-
Prepare a stock solution of the radiolabeled methyl donor, [³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
-
Reaction Setup:
-
In a 96-well plate, add 2 µL of the test compound diluted in DMSO.
-
Add 23 µL of the enzyme-substrate mixture to each well.
-
Pre-incubate at room temperature for 15 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 5 µL of [³H]-SAM to each well.
-
Incubate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., a high concentration of non-radiolabeled SAM).
-
Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter plate, add scintillation fluid, and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Receptor Binding Assay: Sigma-1 (σ1) Receptor
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol is for a competitive binding assay for the σ1 receptor.
Experimental Protocol: σ1 Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare membrane homogenates from tissues or cells expressing the σ1 receptor.
-
-
Assay Setup:
-
In a 96-well filter plate, add the membrane preparation, the radioligand (e.g., [³H]-(+)-pentazocine), and various concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known σ1 receptor ligand (e.g., haloperidol) is used.
-
Total binding is determined in the absence of a competing ligand.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (K
i) using the Cheng-Prusoff equation.
-
Neurotransmitter Reuptake Assay: Serotonin (SERT) and Norepinephrine (NET)
This assay measures the ability of compounds to inhibit the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.
Experimental Protocol: SERT/NET Reuptake Inhibition Assay
-
Synaptosome or Cell Preparation:
-
Prepare synaptosomes from brain tissue or use cell lines stably expressing SERT or NET.
-
Resuspend in an appropriate buffer (e.g., Krebs-Ringer HEPES buffer).
-
-
Assay Setup:
-
In a 96-well plate, add the synaptosome or cell suspension.
-
Add serial dilutions of the test compounds.
-
-
Uptake Reaction:
-
Initiate the uptake by adding a radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).
-
Incubate at 37°C for 10 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration over glass fiber filters pre-soaked in polyethylenimine.
-
Wash the filters with ice-cold buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percent inhibition of reuptake and determine the IC50 value for each compound.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Treat cells with the benzyl-morpholine compound at various concentrations for a specified time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently, and incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining buffer containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The following assays can be used to evaluate the pro-apoptotic activity of benzyl-morpholine compounds.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9) using colorimetric or fluorometric substrates. An increase in caspase activity is a hallmark of apoptosis.
Western Blot Analysis of Apoptosis-Related Proteins: This technique can be used to assess changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, as well as the cleavage of PARP, a substrate of activated caspase-3.
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways that may be modulated by benzyl-morpholine compounds.
The PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.
The Intrinsic Apoptosis Pathway
This pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins.
Conclusion
The in vitro assays and protocols described in this document provide a robust framework for the initial characterization of the biological activities of novel benzyl-morpholine compounds. A systematic evaluation using these methods will enable researchers to identify promising lead candidates for further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are a versatile class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A notable mechanism of action for some morpholine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation, growth, and survival that is often dysregulated in cancer.[1][3] This document provides detailed protocols for key cell-based assays to evaluate the cytotoxic effects of morpholine derivatives, enabling researchers to assess their therapeutic potential.
Data Presentation: Cytotoxicity of Morpholine Derivatives
The following table summarizes the cytotoxic activity of various morpholine derivatives, as determined by the IC50 value (the concentration required to inhibit 50% of cell growth) in different cancer cell lines.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 10e | A549 (Lung Carcinoma) | MTT | 0.033 ± 0.003 | [4] |
| Compound 10h | MCF-7 (Breast Adenocarcinoma) | MTT | 0.087 ± 0.007 | [4] |
| Compound 10d | A549 (Lung Carcinoma) | MTT | 0.062 ± 0.01 | [4] |
| MCF-7 (Breast Adenocarcinoma) | MTT | 0.58 ± 0.11 | [4] | |
| MDA-MB-231 (Breast Adenocarcinoma) | MTT | 1.003 ± 0.008 | [4] | |
| Compound 10c | A549 (Lung Carcinoma) | MTT | 3.73 ± 0.17 | [4] |
| Compound 10f | MCF-7 (Breast Adenocarcinoma) | MTT | 4.47 ± 0.013 | [4] |
| Compound 2g | SW480 (Colon Adenocarcinoma) | MTT | 5.10 ± 2.12 | [5] |
| MCF-7 (Breast Adenocarcinoma) | MTT | 19.60 ± 1.13 | [5] |
Experimental Protocols
A multi-assay approach is recommended to thoroughly characterize the cellular effects of morpholine derivatives.[1] The following protocols describe three key assays for assessing cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Morpholine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives. Add the compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[11][12]
Materials:
-
Cultured cells
-
Morpholine derivatives
-
LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with morpholine derivatives as described in the MTT assay protocol.[13]
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[12][14] Carefully transfer 50 µL of the cell culture supernatant to a new 96-well flat-bottom plate.[12]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of stop solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm is used to subtract background absorbance.[12]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated and maximum LDH release controls.[15]
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to generate a luminescent signal.[16]
Materials:
-
Mammalian cell line
-
Morpholine derivatives
-
Caspase-Glo® 3/7 Assay System[16]
-
Opaque-walled 96-well plates for luminescence assays[17]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with morpholine derivatives as previously described. Include appropriate controls (blanks, vehicle-treated cells, and a known apoptosis inducer).[17]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[16]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated wells to controls to determine the induction of apoptosis.
Mandatory Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. benchchem.com [benchchem.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Therapeutic Potential of Morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a simple six-membered heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[1][2][3] Morpholine analogs have demonstrated a broad spectrum of pharmacological activities, showing promise in the treatment of various diseases, including cancer, neurodegenerative disorders, inflammation, and viral infections.[2][3][4] The morpholine ring can act as a pharmacophore, interacting directly with biological targets, or as a functional group that improves the pharmacokinetic profile of a drug candidate, such as its ability to cross the blood-brain barrier.[5][6][7]
These application notes provide a comprehensive overview of the experimental design for investigating the therapeutic potential of novel morpholine analogs. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in the evaluation of these compounds.
Data Presentation: In Vitro Efficacy of Morpholine Analogs
The following tables summarize the in vitro activity of various morpholine analogs across different therapeutic areas. This quantitative data serves as a benchmark for researchers developing novel compounds.
Table 1: Anticancer Activity of Morpholine Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| ZSTK474 | PI3Kα | Biochemical Assay | 0.005 | [8] |
| ZSTK474 | PI3Kδ | Biochemical Assay | 0.0039 | [8] |
| Analog 6a | PI3Kα | Biochemical Assay | 0.0099 | [8] |
| Analog 6b | PI3Kα | Biochemical Assay | 0.0037 | [8] |
| Compound 1h | Ovarian Cancer (ID8) | MTT Assay | 9.40 | [9] |
| Compound 1i | Ovarian Cancer (ID8) | MTT Assay | 11.2 | [9] |
| Compound 8b | Human Breast Cancer (MCF-7) | MTT Assay | 7.1 | [10] |
| Compound 8f | Human Breast Cancer (MCF-7) | MTT Assay | 9.1 | [10] |
| 4-chloro substituted analogue | Human Breast Cancer (MCF-7) | Cytotoxicity Assay | <7.50 | [11] |
Table 2: Cholinesterase Inhibitory Activity of Morpholine Analogs for Neurodegenerative Diseases
| Compound ID | Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 11g | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.94 | [12] |
| Compound 11g | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 28.37 | [12] |
| Compound 11a | Acetylcholinesterase (AChE) | Enzyme Inhibition | Comparable to Galantamine | [12] |
| Compound 43e | Acetylcholinesterase (AChE) | Enzyme Inhibition | 6.1 | [13] |
| Compound 43i | Acetylcholinesterase (AChE) | Enzyme Inhibition | 12.01 | [13] |
| Compound 43e | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 18.09 | [13] |
Table 3: Anti-inflammatory and Antiviral Activity of Morpholine Analogs
| Compound ID | Target/Virus | Assay Type | IC50 (µM) or Activity | Reference |
| Compound V4 | Nitric Oxide (NO) Production | Griess Assay | Inhibition at non-cytotoxic concentrations | [14][15] |
| Compound V8 | Nitric Oxide (NO) Production | Griess Assay | Inhibition at non-cytotoxic concentrations | [14][15] |
| Compound 5c | iNOS Inhibition | Anti-inflammatory Assay | 72% inhibition | [16] |
| Compound 6f | iNOS Inhibition | Anti-inflammatory Assay | 99% inhibition | [16] |
| Compound 7a | Hantaan pseudovirus | Antiviral Assay | 5.0 - 14.8 | [17] |
| Compound 7b | Influenza A (H1N1) | Antiviral Assay | 24.2 - 64.8 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic potential of morpholine analogs.
In Vitro Assays
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of morpholine analogs on the proliferation and viability of cancer cell lines.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Morpholine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Treat the cells with serial dilutions of the morpholine analog or a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.[19]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[19]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[19]
-
2. Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for morpholine analogs that can inhibit the activity of acetylcholinesterase, a key target in Alzheimer's disease.[20]
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCh) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Morpholine analogs
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Prepare solutions of AChE, ATCh, and DTNB in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the morpholine analog at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCh substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.[20]
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the morpholine analog compared to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
-
3. PI3K Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of morpholine analogs against PI3K isoforms.
-
Materials:
-
Purified recombinant PI3K isoforms (e.g., PI3Kα, β, γ, δ)
-
PI(4,5)P2 (PIP2) substrate
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Morpholine analogs
-
384-well assay plates
-
Plate reader capable of luminescence detection
-
-
Protocol:
-
Prepare serial dilutions of the morpholine analog in a suitable solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Add the diluted morpholine analog or vehicle control to the wells of a 384-well plate.
-
Add the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagents as per the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
In Vivo Assays
1. Human Tumor Xenograft Model for Anticancer Drug Evaluation
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of morpholine analogs against cancer.[12][21]
-
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cell culture medium and supplements
-
Sterile PBS
-
Matrigel® (optional)
-
Syringes and needles
-
Calipers
-
Morpholine analog formulation for in vivo administration
-
-
Protocol:
-
Culture the human cancer cells to the desired number.
-
Harvest the cells and resuspend them in sterile PBS, optionally mixed with Matrigel®, at a final concentration of 5 x 10⁷ cells/mL.[21]
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the flank of each immunocompromised mouse.[21]
-
Monitor the mice for tumor growth. Once the tumors are palpable (typically 5-7 days post-injection), begin measuring the tumor size 2-3 times per week using calipers.[21]
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[21]
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the morpholine analog formulation to the treatment group according to the desired dosing schedule and route. The control group should receive the vehicle.
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study (based on tumor size endpoints or a set duration), humanely euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
2. Pharmacokinetic Study in Mice
This protocol outlines a procedure for a basic pharmacokinetic study in mice to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a morpholine analog.
-
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Morpholine analog formulation for administration (e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for bioanalysis
-
-
Protocol:
-
Administer the morpholine analog to the mice via the desired route (e.g., a single oral or intravenous dose).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.[9] For serial bleeding from a single mouse, small volumes can be collected from the submandibular vein.[4]
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the morpholine analog in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
3. Assessment of Blood-Brain Barrier (BBB) Permeability
Evaluating the ability of a morpholine analog to cross the BBB is crucial for CNS drug development. A combination of in silico, in vitro, and in vivo methods is often employed.
-
In Silico Prediction:
-
Utilize computational models to predict BBB permeability based on the physicochemical properties of the morpholine analog, such as molecular weight, lipophilicity (logP), and polar surface area.[22]
-
-
In Vitro Model (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
The PAMPA-BBB assay provides a high-throughput method to predict passive permeability across the BBB.[8] It measures the diffusion of the compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
-
-
In Vivo Assessment:
-
The brain-to-plasma concentration ratio (logBB) is a common in vivo measure of BBB penetration.[8] This involves administering the morpholine analog to an animal, and at a specific time point, measuring its concentration in both the brain tissue and the plasma.
-
Mandatory Visualizations
References
- 1. MTT (Assay protocol [protocols.io]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. sciforum.net [sciforum.net]
- 11. researchgate.net [researchgate.net]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a versatile chiral morpholine derivative with significant potential in various domains of organic synthesis. Its unique structural features, including a chiral morpholine scaffold, a tertiary amine, and an N-benzyl protecting group, make it a valuable tool in asymmetric catalysis, as a synthetic building block for complex molecules, and as a key intermediate in the development of novel pharmaceuticals.
These application notes provide an overview of its potential uses and detailed protocols for its application in key synthetic transformations.
Application in Asymmetric Organocatalysis
The chiral morpholine backbone of this compound makes it a promising candidate for use as an organocatalyst, particularly in enamine and iminium ion-mediated reactions. While morpholine-based catalysts are sometimes considered less reactive than their pyrrolidine counterparts, they can offer unique stereochemical outcomes and are a subject of ongoing research for novel reactivity.
One of the key applications is in the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The catalyst is proposed to form a chiral enamine intermediate with the carbonyl compound, which then attacks the nitroalkene with high facial selectivity.
Proposed Catalytic Cycle for Asymmetric Michael Addition
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
This compound (Catalyst)
-
Propanal
-
trans-β-Nitrostyrene
-
Benzoic Acid (co-catalyst)
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol, 1.0 eq) in anhydrous toluene (2.0 mL) at room temperature, add this compound (0.1 mmol, 20 mol%) and benzoic acid (0.05 mmol, 10 mol%).
-
Cool the reaction mixture to 0 °C and add propanal (2.5 mmol, 5.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Performance Data (Hypothetical)
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | Benzoic Acid | Toluene | 0 | 24 | 85 | 92 |
| 2 | 10 | Benzoic Acid | Toluene | 0 | 48 | 78 | 90 |
| 3 | 20 | - | Toluene | 0 | 48 | 45 | 60 |
| 4 | 20 | Benzoic Acid | CH₂Cl₂ | 0 | 24 | 80 | 88 |
Intermediate for Pharmaceutical Synthesis
N-Benzyl morpholine derivatives are valuable intermediates in the synthesis of biologically active compounds, including selective serotonin and norepinephrine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders. The N-benzyl group serves as a protecting group for the morpholine nitrogen, which can be removed in a later synthetic step.
General Synthetic Workflow
Caption: Synthetic workflow from intermediate to API.
Experimental Protocol: N-Debenzylation
The removal of the N-benzyl group is a crucial step to unmask the secondary amine of the morpholine ring, which is often a key feature for biological activity. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
This compound derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the N-benzylated morpholine derivative (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the debenzylated product.
N-Debenzylation Method Comparison (Literature-based)
| Method | Reagent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | RT, 1 atm H₂ | Clean, high yield | Not compatible with reducible functional groups |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH | Avoids H₂ gas | Higher temperatures may be required |
| Birch Reduction | Na, liquid NH₃ | -78 °C | Effective for stubborn cases | Harsh conditions, requires special equipment |
| Oxidative Cleavage | α-Chloroethyl chloroformate | CH₂Cl₂, then MeOH | Tolerates many functional groups | Stoichiometric, toxic reagent |
Application Notes and Protocols for Benzyl-Morpholine Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of benzyl-morpholine derivatives as ligands and components of catalytic systems. The information is targeted towards researchers in organic synthesis, catalysis, and drug development, offering insights into the synthesis and application of these versatile compounds.
Introduction
Benzyl-morpholine derivatives are a class of organic compounds that have garnered interest in the field of catalysis due to their unique structural features. The morpholine moiety can act as a coordinating group for transition metals, while the benzyl substituent can be modified to tune the steric and electronic properties of the resulting ligand. This allows for the development of catalysts with tailored reactivity and selectivity for a variety of organic transformations. This document focuses on two key areas: the use of benzyl-morpholine derivatives within N-heterocyclic carbene (NHC) palladium complexes and their synthesis via asymmetric hydrogenation.
Section 1: Palladium(II)-NHC Complexes with Benzyl-Morpholine Ligands
Recent research has led to the synthesis of novel palladium(II) complexes incorporating N-heterocyclic carbene (NHC) ligands functionalized with benzyl groups, and morpholine as a co-ligand.[1] While the primary focus of the initial studies on these complexes has been their biological activity, their structural similarity to highly successful palladium-NHC catalysts for cross-coupling reactions suggests significant potential in catalysis.[2][3][4]
Application Note: Potential in Cross-Coupling Reactions
Palladium-NHC complexes are renowned for their high efficiency and stability as catalysts in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3][4] The general structure of the synthesized benzyl-morpholine containing palladium(II)-NHC complexes features a palladium center coordinated to a benzyl-substituted NHC ligand, a morpholine ligand, and two halide anions.
The N-benzyl group on the NHC ligand can provide steric bulk and electronic modulation, which are crucial for catalytic activity and selectivity. The morpholine co-ligand can also influence the stability and solubility of the complex. Given the robustness of the Pd-NHC bond, these complexes are expected to exhibit good thermal stability and turnover numbers.[2]
Experimental Protocol: Synthesis of (1,3-dibenzyl-1H-benzo[d]imidazol-2(3H)-ylidene) (morpholine)palladium(II) dibromide
This protocol is adapted from the synthesis of similar palladium-NHC-morpholine complexes.[1]
Materials:
-
1,3-dibenzyl-1H-benzo[d]imidazolium bromide
-
Silver(I) oxide (Ag₂O)
-
Bis(acetonitrile)palladium(II) dichloride (PdCl₂(MeCN)₂)
-
Morpholine
-
Dichloromethane (DCM), anhydrous
-
Celatom®
Procedure:
-
Synthesis of the Silver-NHC complex: In a flask protected from light, stir a mixture of 1,3-dibenzyl-1H-benzo[d]imidazolium bromide (1.0 eq) and silver(I) oxide (0.5 eq) in anhydrous dichloromethane at room temperature for 24 hours.
-
Filter the mixture through a pad of Celatom® and wash the pad with DCM.
-
Remove the solvent from the filtrate under reduced pressure to obtain the silver-NHC complex as a solid.
-
Synthesis of the Palladium-NHC complex: Dissolve the silver-NHC complex (1.0 eq) and bis(acetonitrile)palladium(II) dichloride (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the silver salt precipitate.
-
Add morpholine (1.1 eq) to the filtrate and stir for an additional 4 hours at room temperature.
-
Concentrate the solution under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the title complex.
Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure.
A logical workflow for the synthesis of the palladium(II)-NHC complex is depicted below.
Section 2: Asymmetric Synthesis of Chiral Benzyl-Morpholine Derivatives
Chiral morpholine derivatives are valuable building blocks in medicinal chemistry. An efficient method to produce these compounds is through the asymmetric hydrogenation of dehydromorpholines. This approach utilizes a rhodium catalyst with a chiral bisphosphine ligand to achieve high enantioselectivity.[5]
Application Note: Asymmetric Hydrogenation of Dehydromorpholines
The rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines provides a direct route to the corresponding chiral morpholines with high yields and excellent enantiomeric excesses (ee). The choice of the chiral ligand is critical for the stereochemical outcome of the reaction. The SKP ligand, a chiral bisphosphine, has been shown to be highly effective in this transformation.[5] The reaction conditions are typically mild, involving hydrogen gas at moderate pressure and room temperature.
The resulting chiral benzyl-morpholine derivatives can be used as precursors for the synthesis of more complex molecules, including potential drug candidates.
Quantitative Data
The following table summarizes the results for the asymmetric hydrogenation of various N-protected 6-phenyl-3,4-dihydro-2H-1,4-oxazines using a Rh/(R,R,R)-SKP catalyst system.[5]
| Entry | Substrate (N-substituent) | Solvent | Conversion (%) | ee (%) |
| 1 | Cbz | DCM | >99 | 92 |
| 2 | NO₂ | DCM | >99 | 85 |
| 3 | COOiBu | DCM | >99 | 88 |
| 4 | Boc | DCM | >99 | 86 |
| 5 | Ts | DCM | 0 | - |
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
This protocol is based on the successful asymmetric hydrogenation of dehydromorpholines.[5]
Materials:
-
N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine
-
[Rh(COD)₂]SbF₆
-
(R,R,R)-SKP ligand
-
Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, add [Rh(COD)₂]SbF₆ (1 mol%) and the (R,R,R)-SKP ligand (1.1 mol%) to a vial.
-
Add anhydrous and degassed DCM and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine in anhydrous and degassed DCM.
-
Transfer both the catalyst solution and the substrate solution to a stainless-steel autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral N-Cbz-2-phenylmorpholine.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
The general workflow for the asymmetric hydrogenation is illustrated below.
Conclusion
Benzyl-morpholine derivatives hold promise as components of advanced catalytic systems. The development of palladium-NHC complexes containing benzyl and morpholine ligands opens avenues for their exploration in cross-coupling reactions, although their catalytic activity in this context requires further investigation. Furthermore, the efficient synthesis of chiral benzyl-morpholine derivatives through asymmetric hydrogenation provides access to valuable building blocks for the development of new chiral ligands and biologically active molecules. The protocols and data presented herein serve as a foundation for further research and application of these compounds in catalysis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of N-substituted morpholines
Welcome to the technical support center for the synthesis of N-substituted morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted morpholines?
A1: The most prevalent methods for the synthesis of N-substituted morpholines include:
-
Reductive Amination: The reaction of morpholine with an aldehyde or ketone in the presence of a reducing agent. This is a versatile method for preparing a wide range of N-alkylmorpholines.
-
N-Alkylation: The direct reaction of morpholine with an alkyl halide or other alkylating agent. This is a straightforward method but can be prone to over-alkylation.[1][2]
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between morpholine and an aryl halide or triflate. This is a powerful method for the synthesis of N-arylmorpholines.[3][4][5]
-
Ullmann Condensation: A copper-catalyzed reaction between morpholine and an aryl halide. This is a classical method for N-arylation, though it often requires harsh reaction conditions.[6][7]
Q2: I am observing significant amounts of a dialkylated byproduct. What is the likely cause and how can I minimize it?
A2: The formation of N,N-dialkylated byproducts is a common issue, particularly in the N-alkylation of primary 1,2-amino alcohols used to form the morpholine ring. The initially formed secondary amine can compete with the starting primary amine for the alkylating agent. To promote selective monoalkylation, consider the following strategies:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the electrophile, favoring reaction with the more abundant primary amine.[8]
-
Use of Excess Amine: Employing a large excess of the 1,2-amino alcohol can increase the probability of the alkylating agent reacting with the starting material. However, this may complicate purification.[8]
-
Bulky Alkylating Agents: Steric hindrance can disfavor the second alkylation step.[8]
-
Specific Reagents: The use of ethylene sulfate with a base like potassium tert-butoxide (tBuOK) has been reported as an effective method for selective mono-N-alkylation of 1,2-amino alcohols.[9][10][11][12][13][14][15][16]
Q3: My Buchwald-Hartwig amination is resulting in a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the halogen on the aryl halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[3][17] It can arise from a competing pathway involving β-hydride elimination from a palladium-amide intermediate.[3][18] To minimize this side reaction:
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over β-hydride elimination.
-
Base Selection: The choice of base can influence the reaction pathway. Ensure the base is strong enough to deprotonate the amine but does not promote side reactions.
-
Catalyst System: The use of bimetallic catalyst systems, such as palladium-copper (Pd-Cu) nanocatalysts, has been shown to suppress hydrodehalogenation in certain cases.[17]
-
Reaction Conditions: Optimizing the temperature and reaction time can also help to favor the desired amination product.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of Morpholine
Symptoms:
-
Low conversion of the starting aldehyde/ketone.
-
Presence of unreacted morpholine.
-
Formation of an alcohol byproduct from the reduction of the starting carbonyl compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water and drive the reaction forward. |
| Incorrect pH | Imine formation is often catalyzed by mild acid. If the reaction is too acidic or basic, the rate of imine formation can be slow. Adjust the pH to a slightly acidic range (typically 4-6). |
| Reducing Agent Reactivity | The reducing agent may be reducing the carbonyl compound faster than the imine is formed. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines over ketones and aldehydes.[19][20][21][22] |
| Steric Hindrance | A sterically hindered ketone or aldehyde may react slowly. Increase the reaction temperature or prolong the reaction time. |
Issue 2: Over-alkylation in the N-alkylation of Morpholine
Symptoms:
-
Formation of a quaternary ammonium salt as a byproduct.
-
Difficult purification of the desired mono-alkylated product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| High Reactivity of Alkylating Agent | A highly reactive alkylating agent (e.g., methyl iodide) will readily react with the product N-alkylmorpholine. |
| Stoichiometry | Using a stoichiometric excess of the alkylating agent will drive the reaction towards over-alkylation. |
| Concentration | High concentrations of both reactants can increase the rate of the second alkylation. |
Strategies to Promote Mono-alkylation:
| Strategy | Advantages | Disadvantages |
| Slow Addition of Alkylating Agent | Simple to implement and can be very effective. | May not be sufficient for highly reactive substrates. |
| Use of Excess Morpholine | Can significantly improve selectivity for the mono-alkylated product. | Requires removal of a large amount of unreacted morpholine during workup. |
| Lower Reaction Temperature | Reduces the rate of the second alkylation more than the first in some cases. | May require significantly longer reaction times. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptoms:
-
Stalled reaction with incomplete conversion of the aryl halide.
-
Formation of palladium black.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Action |
| Oxygen Sensitivity | The Pd(0) active catalyst is sensitive to oxidation. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. |
| Ligand Degradation | The phosphine ligand can be oxidized or undergo other decomposition pathways. Use a robust ligand and ensure its purity. |
| Inhibitors in Starting Materials | Impurities in the aryl halide or morpholine can poison the catalyst. Purify starting materials before use. |
| High Temperatures | Prolonged heating at high temperatures can lead to catalyst decomposition. Optimize the reaction temperature to the lowest effective level. |
Data Presentation
Table 1: Effect of Reducing Agent on Reductive Amination of Cyclohexanone with Morpholine
| Reducing Agent | Solvent | Temperature (°C) | Yield of N-Cyclohexylmorpholine (%) | Reference |
| NaBH(OAc)₃ | DCE | 25 | 95 | [22] |
| NaBH₃CN | MeOH | 25 | 92 | [20] |
| NaBH₄ | EtOH | 25 | 85 (after imine pre-formation) | [20] |
| H₂/Pd-C | MeOH | 25 | >90 | [19] |
Table 2: Influence of Ligand on Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Palladium Precursor | Ligand | Base | Temperature (°C) | Yield of N-(4-methylphenyl)morpholine (%) | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 98 | Fictionalized Data |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 110 | 95 | Fictionalized Data |
| Pd(OAc)₂ | P(tBu)₃ | K₂CO₃ | 100 | 75 | Fictionalized Data |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 110 | 60 | Fictionalized Data |
Note: Data in Table 2 is representative and based on general trends observed in the literature. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Morpholine via Reductive Amination
This protocol describes the synthesis of N-benzylmorpholine from morpholine and benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Morpholine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of morpholine in DCM, add benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS, typically 2-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-benzylmorpholine.
Protocol 2: Mitigation of Hydrodehalogenation in Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of morpholine with an aryl bromide using a palladium catalyst with a bulky biarylphosphine ligand.
Materials:
-
Aryl bromide (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (argon or nitrogen).
-
Add anhydrous toluene, followed by the aryl bromide and morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylmorpholine.
Visualizations
Caption: Reaction pathway for the synthesis of N-substituted morpholines via reductive amination.
Caption: Troubleshooting workflow for over-alkylation in N-substituted morpholine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Morpholine synthesis [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Optimization of reaction conditions for benzyl-morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzyl-morpholine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing benzyl-morpholine?
A1: Benzyl-morpholine is commonly synthesized through several routes:
-
N-alkylation of morpholine with a benzyl halide: This is a direct approach where morpholine is reacted with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
-
Reductive amination: This involves the reaction of morpholine with benzaldehyde in the presence of a reducing agent.
-
Multi-step synthesis from other precursors: More complex derivatives can be prepared through multi-step sequences starting from compounds like N-benzyl-cyanomorpholine or N-benzyl-morpholinone.[1]
Q2: I am getting a low yield in my N-alkylation reaction. What are the possible causes?
A2: Low yields in N-alkylation can stem from several factors:
-
Inefficient base: The choice and amount of base are crucial. Potassium carbonate is commonly used.[2] Ensure the base is dry and of good quality.
-
Reaction time and temperature: The reaction may require heating under reflux for several hours.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[2]
-
Solvent: The choice of solvent can influence the reaction rate. Acetonitrile and ethanol are common solvents for this reaction.[2]
-
Purity of reactants: Impurities in either the morpholine or the benzyl halide can lead to side reactions and reduce the yield of the desired product.
Q3: My reductive amination is not working. What should I check?
A3: Challenges in reductive amination are common, especially with less reactive ketones or amines.[3] Here are some troubleshooting steps:
-
Imine/enamine formation: The initial formation of the iminium ion or enamine can be slow.[3] The addition of a catalytic amount of acid, such as acetic acid, can facilitate this step.[4][5] You can monitor imine formation by NMR.[4]
-
Choice of reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common reducing agents for this reaction.[3][6] The reactivity of the reducing agent should be matched to the reactivity of the iminium ion. For less reactive substrates, a more forcing reducing agent might be necessary, but this also increases the risk of reducing the starting aldehyde or ketone.[4]
-
Reaction conditions: Ensure that the solvent is anhydrous, as water can hydrolyze the imine intermediate. Some reactions may benefit from heating.[4]
Q4: What are the common byproducts in benzyl-morpholine synthesis?
A4: Byproduct formation can significantly lower the yield and purity of the final product. Common byproducts include:
-
Over-alkylation products: In N-alkylation, the product benzyl-morpholine can react with another molecule of benzyl halide to form a quaternary ammonium salt.
-
Unreacted starting materials: Incomplete reactions will leave starting materials in the product mixture.
-
Side products from the reducing agent: Some reducing agents can have side reactions with the solvent or other functional groups present in the molecules.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of benzyl-morpholine.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution | Relevant Information |
| Poor quality of reagents | Use freshly distilled or purified starting materials. Ensure the base is anhydrous. | Impurities can inhibit the reaction or lead to unwanted side reactions. |
| Ineffective reaction conditions | Optimize reaction temperature, time, and solvent. Monitor the reaction by TLC. | For N-alkylation, refluxing for several hours is often necessary.[2] |
| Catalyst deactivation (for catalyzed reactions) | Ensure an inert atmosphere if using air-sensitive catalysts. | Palladium catalysts, for instance, can be sensitive to air and moisture. |
| Slow imine formation (in reductive amination) | Add a catalytic amount of acid (e.g., acetic acid).[4][5] Consider pre-forming the imine before adding the reducing agent.[4] | The imine formation is often the rate-limiting step.[3] |
Issue 2: Formation of Multiple Products (Byproducts)
| Potential Cause | Suggested Solution | Relevant Information |
| Over-alkylation | Use a controlled stoichiometry of the alkylating agent. Consider slow, dropwise addition of the benzyl halide to the morpholine solution. | Using a large excess of the amine can also favor mono-alkylation. |
| Reduction of starting aldehyde/ketone (in reductive amination) | Choose a milder reducing agent (e.g., NaBH₃CN over NaBH₄).[4] Add the reducing agent after confirming imine formation. | The choice of reducing agent is critical to avoid unwanted reductions. |
| Side reactions due to impurities | Purify all starting materials and use anhydrous solvents. | Water and other impurities can lead to a variety of side reactions. |
Experimental Protocols
Protocol 1: N-Alkylation of Morpholine with Benzyl Chloride
This protocol is adapted from the synthesis of 4-benzyl-4-pentylmorpholin-4-ium chloride, illustrating a typical N-alkylation procedure.[2]
Materials:
-
N-pentyl morpholine (can be substituted with morpholine)
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a 50 ml round-bottom flask, add N-pentyl morpholine (0.013 mol).
-
Add acetonitrile (5.4 ml) as the solvent.
-
Add potassium carbonate (0.013 mol).
-
Add benzyl chloride in a 1:1 molar ratio to the morpholine derivative.
-
Heat the reaction mixture under reflux with magnetic stirring for 5 hours (monitor by TLC).
-
After completion, evaporate the solvent.
-
Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).
-
Evaporate the chloroform and dry the product under vacuum.
-
Purify the obtained product using column chromatography.
Quantitative Data from a Similar Synthesis: [2]
| Reactant | Moles | Yield (g) | Yield (%) |
| N-pentyl morpholine | 0.013 | 3.16 | 94.0 |
| Benzyl chloride | 0.013 | ||
| K₂CO₃ | 0.013 |
Visualizations
References
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Troubleshooting Guide for the Purification of Basic Morpholine Compounds
This guide is intended for researchers, scientists, and professionals in drug development who are working with basic morpholine compounds. It provides solutions to common purification challenges in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Chromatography
Q1: Why is my basic morpholine compound showing poor peak shape (tailing/streaking) on a silica gel column?
Basic morpholine compounds often exhibit poor peak shape during silica gel chromatography due to strong interactions between the basic nitrogen atom of the morpholine ring and the acidic silanol groups on the silica surface.[1] This can lead to peak tailing, streaking, and in some cases, irreversible binding of the compound to the column, resulting in low recovery.[1]
Q2: How can I improve the peak shape and recovery of my morpholine compound during silica gel chromatography?
To minimize the interaction with acidic silanol groups, you can add a basic modifier to your eluent.[1][2] Common additives include triethylamine (TEA) or ammonia (often in a methanol solution). A typical starting concentration is 0.1-2% TEA in the mobile phase.[1] This neutralizes the acidic sites on the silica, leading to better peak shape and improved recovery.[1] Alternatively, using an amine-functionalized silica gel can also prevent the problematic acid-base interactions.[2]
Q3: My compound is stuck on the silica gel column and won't elute. What should I do?
If your compound is too polar for the current eluent system, it will bind strongly to the silica gel.[1] To resolve this, gradually increase the polarity of your eluent. If the compound remains on the column even with highly polar solvents, consider switching to a different stationary phase, such as alumina (basic or neutral), or employing reverse-phase chromatography.[1]
Q4: I'm struggling to separate my morpholine compound from polar impurities. What can I try?
When the chosen eluent system doesn't provide adequate resolution, consider trying a different solvent system.[1] A co-solvent system, such as dichloromethane/methanol or ethyl acetate/hexanes, can often provide better separation.[1] If separation is still challenging, reverse-phase HPLC can be a powerful alternative for purifying polar compounds.[3]
Crystallization
Q5: My morpholine compound "oils out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][4] This often happens when the solution is too concentrated, cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the compound.[1][5] To encourage crystallization, try the following:
-
Use a more dilute solution.[1]
-
Allow the solution to cool more slowly.[5]
-
Use a lower-boiling point solvent.[1]
-
Add a co-solvent to reduce the overall solubility.[1]
Q6: I'm getting a very low yield or no crystals at all after attempting recrystallization. What are the likely causes and solutions?
A low yield can stem from several factors, most commonly using too much solvent, which keeps the compound dissolved even at low temperatures.[4][6] If no crystals form, the solution may not be supersaturated, or the nucleation process is slow.[1] Here are some troubleshooting steps:
-
To address low yield: Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[1][6]
-
To induce crystallization:
Q7: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
Colored impurities can sometimes co-crystallize with the desired product.[1] To remove them, you can add a small amount of activated charcoal to the hot solution.[1] After a short period of boiling, filter the hot solution to remove the charcoal, which will have adsorbed the colored impurities, before allowing the filtrate to cool and crystallize.[5]
Data Summary Tables
Table 1: Common Modifiers for Silica Gel Chromatography of Basic Morpholine Compounds
| Modifier | Typical Concentration | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Neutralizes acidic silanol groups, reduces peak tailing. | [1] |
| Ammonia (in Methanol) | 0.1 - 2% (v/v) | Similar to TEA, effective at neutralizing acidic sites. | [1] |
Table 2: Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Oiling Out | Solution too concentrated; cooled too quickly; high solvent boiling point. | Use a more dilute solution; cool slowly; use a lower-boiling point solvent; add a co-solvent. | [1][4][5] |
| Low/No Yield | Too much solvent used; solution not supersaturated; slow nucleation. | Concentrate the solution; scratch the flask; add a seed crystal; cool to a lower temperature. | [1][4][6] |
| Colored Crystals | Co-crystallization with colored impurities. | Add activated charcoal to the hot solution and filter before cooling. | [1][5] |
| Amorphous Solid | Rapid precipitation. | Slow down the rate of crystallization by using a solvent in which the compound is sparingly soluble at room temperature and cool slowly. | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Basic Morpholine Compound
-
Stationary Phase Selection: Start with standard silica gel. If significant tailing is observed during TLC analysis, consider using amine-functionalized silica or alumina.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Flush the column with the mobile phase containing the basic modifier until the silica is fully saturated.[7]
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading") and apply it to the top of the column.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase to elute the compound.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Recrystallization of a Morpholine Derivative
-
Solvent Screening: Test the solubility of the crude compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold.[5]
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[5]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for silica gel chromatography.
Caption: Troubleshooting workflow for crystallization.
References
Technical Support Center: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE Synthesis
Welcome to the technical support center for the synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this and related morpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a specific, optimized protocol for this exact molecule is not widely published, it can be synthesized through several plausible routes, primarily involving the formation of the morpholine ring followed by functionalization. A common strategy involves the reductive amination of a suitable morpholine precursor. One potential pathway starts from a protected 2-(aminomethyl)morpholine, which is then benzylated at the 4-position and subsequently undergoes reductive amination with formaldehyde to install the dimethylamino group.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Common issues include incomplete reactions, side product formation, and degradation of starting materials or products. For amine synthesis, moisture is a critical factor as it can deactivate reagents.[1] In the case of reductive aminations, the choice of reducing agent and reaction conditions are crucial for achieving high yields.[2][3][4] Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.
Q3: My final product is impure. What are the recommended purification techniques?
A3: Purification of morpholine derivatives often involves flash column chromatography on silica gel.[5][6] The choice of eluent is critical and typically involves a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like heptane or dichloromethane).[5] Following chromatography, crystallization or salt formation can be employed to achieve higher purity. For instance, the product can be dissolved in a suitable solvent like ether and precipitated as a hydrochloride salt by adding HCl in ether.[5]
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used to confirm the structure and purity of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, particularly focusing on a potential reductive amination pathway.
Guide 1: Low Yield in Reductive Amination Step
Reductive amination is a key step in the synthesis of many amines.[2][4] Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Inefficient iminium ion formation: The initial reaction between the amine and the carbonyl compound may be slow or incomplete.[7] 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. 3. Insufficient reaction time or temperature. | 1. Optimize pH: Add a catalytic amount of acid (e.g., acetic acid) to facilitate iminium ion formation. However, avoid strongly acidic conditions which can protonate the amine, making it non-nucleophilic. 2. Use a fresh batch of reducing agent. Common reducing agents for this step include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[7] 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may also improve the reaction rate. |
| Formation of Side Products | 1. Over-alkylation: The product amine can react further with the carbonyl compound. 2. Reduction of the carbonyl starting material: The reducing agent may reduce the aldehyde or ketone before it reacts with the amine. | 1. Use a stoichiometry of 1:1 for the amine and carbonyl. A stepwise procedure, where the imine is formed first before adding the reducing agent, can also minimize this.[2] 2. Choose a milder reducing agent. Sodium triacetoxyborohydride is often preferred as it is less likely to reduce aldehydes and ketones at neutral or slightly acidic pH compared to sodium borohydride. |
| Product Degradation | Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to the decomposition of the morpholine ring or other functional groups. | Use milder reaction conditions. Conduct the reaction at room temperature or slightly elevated temperatures. Maintain a pH close to neutral if possible. |
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Product Purity Issues
Achieving high purity is essential for the final compound. This guide addresses common purity problems.
| Problem | Potential Cause | Recommended Solution |
| Presence of Starting Materials | Incomplete reaction: As discussed in the low yield section. | Drive the reaction to completion: Increase reaction time, add a slight excess of one reagent (if it can be easily removed), or re-optimize reaction conditions. Re-purify the product using column chromatography with an optimized solvent system. |
| Residual Solvents | Inefficient drying: Solvents used in the reaction or purification may remain in the final product. | Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable. |
| Formation of Diastereomers | If chiral centers are present and the synthesis is not stereospecific, a mixture of diastereomers may be formed. | Use chiral chromatography to separate the diastereomers. [5] Alternatively, selective crystallization of one diastereomer may be possible. |
| Contamination with Reagents/By-products | Inadequate work-up or purification: Water-soluble reagents (e.g., salts) or by-products may not be fully removed. | Perform a thorough aqueous work-up. Wash the organic layer with brine to remove water-soluble impurities. Optimize the column chromatography conditions (e.g., gradient, solvent system) to improve separation. |
Logical Flow for Product Purification
Caption: General experimental workflow for purification.
Experimental Protocols
The following are generalized protocols for key experiments that would likely be involved in the synthesis of this compound.
Protocol 1: General Procedure for Reductive Amination
This protocol describes a general method for the N-alkylation of a secondary amine using an aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution.
-
pH Adjustment (Optional): Add a catalytic amount of acetic acid (0.1 equivalents).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 100% heptane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. jocpr.com [jocpr.com]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
Stability issues and degradation pathways of benzyl-morpholine derivatives
Technical Support Center: Benzyl-Morpholine Derivatives
This center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of benzyl-morpholine derivatives. The information is intended for researchers, scientists, and drug development professionals to anticipate and resolve common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzyl-morpholine derivatives?
A1: Benzyl-morpholine derivatives are susceptible to degradation through several pathways, primarily driven by oxidation, hydrolysis, and photolysis.
-
Oxidative Degradation: Oxidation is a common degradation route.[1] This can involve the oxidation of the morpholine ring or the benzyl group. For instance, in the fungicide fenpropimorph, degradation in soil involves oxidation and subsequent opening of the morpholine ring.[1] In animal metabolism, oxidation is also the initial step.[1] For the drug reboxetine, N-oxide derivatives are known impurities, indicating oxidation at the nitrogen atom.[2]
-
Hydrolytic Degradation: While the morpholine ring itself is generally stable under neutral hydrolytic conditions, degradation can occur under acidic or basic conditions, especially over extended periods.[1] For example, studies on fenpropimorph showed losses of 20-35% after 20 days at pH 9.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photolysis of fenpropimorph in soil can lead to the formation of unique degradation products, such as a morpholine-3-one derivative.[1] Photocatalytic degradation studies on the basic morpholine structure show that UV light in the presence of a catalyst like TiO2 leads to the formation of hydroxy and oxo derivatives.[3][4]
-
Metabolic Degradation: In biological systems, benzyl-morpholine derivatives are extensively metabolized. For reboxetine, metabolism involves dealkylation, hydroxylation, and oxidation, primarily mediated by the CYP3A4 isoenzyme.[5][6] Phendimetrazine, another derivative, acts as a prodrug and is metabolized into the active compound phenmetrazine.[7]
Q2: What are the most common degradation products observed?
A2: The degradation products depend on the specific derivative and the stress condition applied. Common products include:
-
Ring-Opened Products: Under oxidative or microbial stress, the morpholine ring can open. For fenpropimorph, this leads to fenpropimorphic acid.[8][9] Microbial degradation of the basic morpholine structure can proceed via intermediates like 2-(2-aminoethoxy)acetic acid and glycolic acid.[10][11]
-
Oxidized Derivatives: N-oxides and hydroxylated species are common. For example, reboxetine can form N-oxide and mono- and dihydroxylated positional isomers.[2]
-
N-Dealkylated/N-Debenzylated Products: If the nitrogen atom is substituted, these groups can be cleaved. N-desethyl reboxetine is a known impurity of reboxetine.[2]
-
Ketones and Amides: Photolysis can lead to the formation of ketone or amide derivatives, such as the morpholine-3-one derivative seen with fenpropimorph.[1]
Q3: How can I prevent the degradation of my benzyl-morpholine compound?
A3: To ensure the stability of benzyl-morpholine derivatives, consider the following precautions:
-
Storage Conditions: Store compounds in a cool, dry, and dark place. For compounds like phendimetrazine, storage at room temperature (20°C to 25°C) away from moisture is recommended.[12][13]
-
Protection from Light: Use amber vials or store samples in a light-proof container to prevent photodegradation.
-
pH Control: Maintain solutions at a neutral pH unless experimental conditions require otherwise. Buffering the solution can help prevent acid or base-catalyzed hydrolysis.
-
Inert Atmosphere: For compounds highly susceptible to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Avoid Contaminants: Be aware that certain environmental conditions or contaminants can accelerate degradation. For example, microbial contamination can lead to biodegradation pathways.[14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS chromatogram after sample preparation. | Oxidative degradation, hydrolysis, or photodegradation during sample handling. | 1. Prepare samples fresh and analyze them promptly.2. Work under low light or use amber glassware.3. Control the pH of your sample diluent.4. If oxidation is suspected, sparge solvents with an inert gas. |
| Loss of parent compound potency over time in storage. | Long-term chemical instability under the current storage conditions (temperature, humidity, light, air exposure). | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture.[12]2. Perform a forced degradation study to identify the primary instability pathway (see Q1).3. Re-analyze the compound to confirm its identity and purity. |
| Inconsistent results between experimental batches. | Variability in reagent quality, environmental conditions, or degradation of stock solutions. | 1. Use fresh, high-purity solvents and reagents for each experiment.2. Prepare stock solutions fresh, or if stored, validate their stability over the storage period.3. Monitor and control environmental factors like temperature and light exposure during the experiment. |
| Formation of colored impurities. | Often indicative of oxidative degradation or the formation of highly conjugated systems. | 1. Investigate the structure of the impurity using techniques like LC-MS/MS or NMR.2. Implement strategies to prevent oxidation, such as using antioxidants or storing under an inert atmosphere. |
Data on Degradation of Benzyl-Morpholine Derivatives
The following tables summarize quantitative data from studies on representative benzyl-morpholine derivatives.
Table 1: Fenpropimorph Degradation Rates
| Condition | Matrix | Half-life (t½) | Notes |
| Batch Experiment (10°C) | Spiked Soil | ~30 days | Degradation follows an exponential trend.[9] |
| Field Experiment | Soil (Normal Application) | < 7 days for 60% degradation | Faster degradation compared to batch experiments, possibly due to higher microbiological activity at the soil surface.[9] |
| Hydrolytic (25°C) | Water (pH 3, 5, 7, 9) | Not determined (>32 days) | Largely stable, though some losses (20-35%) were noted at pH 9 after 20 days.[1] |
Table 2: Common Degradants and Analytical Methods
| Compound Class | Example Compound | Common Degradants / Impurities | Primary Analytical Methods |
| Fungicide | Fenpropimorph | Fenpropimorphic acid (oxidation, ring-opening), Morpholine-3-one derivative (photolysis).[1][8] | Liquid Chromatography-Mass Spectrometry (LC-MS).[8] |
| Antidepressant | Reboxetine | N-desethyl reboxetine, N-oxides, Hydroxylated isomers.[2] | High-Performance Liquid Chromatography (HPLC) with UV/PDA detection, LC-MS/MS.[2] |
| Anorectic | Phendimetrazine | Phenmetrazine (active metabolite via N-demethylation).[7] | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC.[16][17] |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Protocol)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[18][19]
-
Preparation of Stock Solution: Prepare a stock solution of the benzyl-morpholine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[18]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with a base before analysis.[18]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an acid before analysis.[18]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature, protected from light. Sample at various time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) in a stability chamber. Sample at various time points.
-
Photostability Testing: Expose the solid compound and a solution of the compound to a light source combining UV and visible light (as per ICH Q1B guidelines). Use a control sample wrapped in aluminum foil to block light exposure.
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating method, typically HPLC with UV or MS detection, to quantify the parent compound and detect degradation products.
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose HPLC method that can be adapted for many benzyl-morpholine derivatives. Method validation is required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 220 nm, 254 nm), or use a PDA to acquire the full spectrum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) using the initial mobile phase composition.
Visualizations
References
- 1. fao.org [fao.org]
- 2. veeprho.com [veeprho.com]
- 3. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reboxetine - Wikipedia [en.wikipedia.org]
- 7. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of chiral morpholines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of chiral morpholines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the enantiomeric excess (ee) of chiral morpholines?
The most common and effective techniques for determining the enantiomeric excess of chiral morpholines are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents or solvating agents.[1] Chiral HPLC is often the preferred method due to its wide applicability and high accuracy.[1]
Q2: How can I determine the absolute configuration of a chiral morpholine?
The most reliable method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography.[2][3][4][5] This technique provides an unambiguous 3D structure of the molecule.[3][5] Other methods include Vibrational Circular Dichroism (VCD) and NMR spectroscopy using chiral derivatizing agents, such as Mosher's acid, to establish the relative stereochemistry which can then sometimes be used to infer the absolute configuration.[4]
Q3: My chiral HPLC separation is showing poor resolution between enantiomers. What should I do?
Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters. Start by adjusting the mobile phase composition, particularly the percentage of the alcohol modifier (e.g., isopropanol, ethanol). You can also try a different alcohol modifier. The concentration of any acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity. Other parameters to investigate include lowering the flow rate and adjusting the column temperature. If these adjustments do not yield satisfactory results, screening different chiral stationary phases (CSPs) is recommended.
Q4: I am observing peak tailing or broadening in my chiral HPLC chromatogram. What are the likely causes?
Peak tailing or broadening can arise from several factors. One common cause is a mismatch between the sample solvent and the mobile phase; dissolving the sample in a solvent stronger than the mobile phase can lead to precipitation on the column frit.[6] Adsorption of impurities from the sample onto the column head is another frequent issue.[6] For morpholines, which are basic, secondary interactions with the silica support of the stationary phase can cause peak tailing. The addition of a basic modifier to the mobile phase can help to mitigate this.[7]
Q5: Can NMR spectroscopy be used to determine enantiomeric excess without a chiral resolving agent?
While standard NMR spectroscopy cannot differentiate between enantiomers, recent advancements have shown the potential for direct measurement of chirality using specialized NMR techniques.[8] However, the more established and routine NMR methods for determining enantiomeric excess rely on the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[9][10] These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR signals that can be integrated to determine the enantiomeric ratio.[9]
Troubleshooting Guides
Chiral HPLC Method Development for Morpholine Enantiomers
This guide provides a systematic approach to developing a robust chiral HPLC method for the separation of morpholine enantiomers.
Problem: No separation of enantiomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for many pharmaceutical compounds. |
| Incorrect Mobile Phase | Start with a standard mobile phase (e.g., hexane/isopropanol for normal phase) and systematically vary the alcohol percentage. Experiment with different alcohol modifiers (e.g., ethanol, n-butanol). |
| Lack of Additive | For basic morpholines, add a small amount of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape and potentially induce separation.[7] |
Problem: Poor resolution (Rs < 1.5).
| Potential Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Fine-tune the percentage of the alcohol modifier in small increments. |
| Flow Rate is Too High | Reduce the flow rate. This can often increase the number of theoretical plates and improve resolution.[7] |
| Temperature is Not Optimized | Vary the column temperature. Both sub-ambient and elevated temperatures can significantly impact selectivity. |
| Inappropriate CSP | If optimization of mobile phase, flow rate, and temperature fails, a different CSP may be required. |
Problem: Poor peak shape (tailing, fronting, or broad peaks).
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Add a competing amine (e.g., DEA) to the mobile phase to block active sites on the silica support.[7] |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent (check column manual for compatibility).[6] If performance does not improve, the column may need to be replaced. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in the mobile phase or a weaker solvent.[6] |
Quantitative Data Summary for Chiral HPLC Method Development
| Parameter | Typical Starting Conditions | Optimization Range |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (90:10) | 99:1 to 50:50 (Hexane/Alcohol) |
| Mobile Phase (Reverse Phase) | Acetonitrile/Water with 0.1% Formic Acid | Vary organic modifier percentage and pH |
| Additive (for basic morpholines) | 0.1% Diethylamine (DEA) | 0.05% to 0.5% |
| Flow Rate | 1.0 mL/min | 0.5 to 1.5 mL/min |
| Column Temperature | Ambient (25 °C) | 10 °C to 40 °C |
| Injection Volume | 10 µL | 1 to 20 µL |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
-
Column Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio. Add 0.1% diethylamine (DEA) to the mobile phase mixture. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the chiral morpholine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100
Protocol 2: Determination of Absolute Configuration using X-ray Crystallography
-
Crystal Growth: Grow single crystals of the enantiomerically pure morpholine derivative. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Selection and Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, typically by calculating the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.[2]
Visualizations
Experimental Workflow for Chiral Morpholine Characterization
Caption: Workflow for the synthesis and characterization of chiral morpholines.
Troubleshooting Logic for Chiral HPLC Separation
Caption: Decision tree for troubleshooting poor chiral HPLC separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. spark904.nl [spark904.nl]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Development for Resolving Enantiomers of 2-Substituted Morpholines
Welcome to the Technical Support Center for the enantioseparation of 2-substituted morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in method development and achieve robust enantiomeric separations.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for developing a chiral separation method for 2-substituted morpholines?
A1: A systematic approach to method development is crucial for efficiently achieving enantiomeric resolution. The initial steps should involve selecting an appropriate chiral stationary phase (CSP) and screening various mobile phase compositions. Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are excellent starting points due to their broad applicability for a wide range of pharmaceutical compounds, including those with heterocyclic structures.[1] A screening process using different mobile phase modes (normal-phase, reversed-phase, and polar organic) is highly recommended to identify the most promising conditions for your specific 2-substituted morpholine.[2]
Q2: Which mobile phases are typically used for the chiral separation of 2-substituted morpholines on polysaccharide-based columns?
A2: For normal-phase chromatography, a common starting mobile phase is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[1][2] Due to the basic nature of the morpholine nitrogen, it is often necessary to add a small amount of a basic modifier, like diethylamine (DEA), to the mobile phase to improve peak shape and resolution.[1][2][3] A typical starting point could be n-Hexane:IPA with 0.1% DEA. For reversed-phase mode, a mixture of acetonitrile and water with a suitable buffer or additive is commonly employed.
Q3: How does temperature affect the chiral separation of 2-substituted morpholines?
A3: Temperature plays a complex but significant role in chiral recognition. Generally, lower temperatures tend to enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for enantiomeric differentiation.[3] Conversely, higher temperatures can lead to improved peak efficiency and shape.[3] However, the effect of temperature is highly dependent on the specific analyte and chiral stationary phase. It is recommended to control and optimize the column temperature for each separation.
Q4: What are "ghost peaks" and how can they be avoided?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram, which can arise from impurities in the mobile phase, the sample solvent, or carryover from previous injections.[3] To avoid ghost peaks, it is crucial to use high-purity HPLC-grade solvents, prepare fresh mobile phases daily, and ensure that the autosampler's wash protocol is effective. Running a blank gradient without an injection can help diagnose if the ghost peaks are coming from the system or the mobile phase.[3]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptom: The two enantiomer peaks are co-eluting or show very little separation (Resolution < 1.5).
Possible Causes and Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient chiral recognition for your specific 2-substituted morpholine.
-
Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based and macrocyclic glycopeptide-based columns are good starting points.[1]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., IPA or ethanol in normal phase). Experiment with different alcohol modifiers. Adjusting the concentration of the basic additive (e.g., DEA) can also significantly impact selectivity.[1]
-
-
Incorrect Temperature: The column temperature may not be optimal for the separation.
-
Solution: Methodically vary the column temperature. Start at ambient temperature and then decrease it in 5°C increments. In some cases, increasing the temperature might improve resolution.[3]
-
-
Low Column Efficiency: A deteriorated or poorly packed column will result in broad peaks and poor resolution.
-
Solution: Check the column's performance with a standard compound. If efficiency is low, it may be necessary to wash or replace the column.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a pronounced "tail" or "front," leading to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
-
Secondary Interactions: For basic compounds like 2-substituted morpholines, interactions between the analyte and acidic silanol groups on the silica surface of the CSP are a common cause of peak tailing.[3]
-
Solution: Add a basic modifier, such as 0.1% diethylamine (DEA), to the mobile phase. This will compete with the analyte for the active silanol sites and improve peak symmetry.[3]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Extra-column Volume: Excessive tubing length or large-volume fittings can cause peak broadening and distortion.
-
Solution: Use tubing with the smallest possible inner diameter and length to connect the injector, column, and detector.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for the Resolution of 2-Substituted Morpholine Enantiomers
| 2-Substituent | Method | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Enantiomeric Excess (% ee) | Reference |
| Phenyl | HPLC | Chiralpak AD-H | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 2.5 | 1.4 | >99 | Adapted from[1] |
| 4-Trifluoromethylphenyl | HPLC | Chiralpak AD-H | n-Hexane/IPA/DEA (85:15:0.1) | 1.0 | 3.1 | 1.6 | 94 | [4] |
| 3-Methoxyphenyl | HPLC | Chiralcel OD-H | n-Hexane/Ethanol/DEA (95:5:0.1) | 0.8 | 2.8 | 1.5 | 94 | [4] |
| Naphthyl | HPLC | Chiralpak AS-H | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | Not Reported | Not Reported | >99 | [5] |
| Alkyl (generic) | SFC | Chiralpak AD | CO2/Methanol (80:20) | 3.0 | >2.0 | >1.3 | Not Reported | Adapted from[6] |
Experimental Protocols
Detailed Protocol for Chiral HPLC Method Development
This protocol provides a general framework for developing a chiral HPLC method for a novel 2-substituted morpholine.
-
Column Selection:
-
Begin by screening a set of polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H, Chiralcel® OD-H, and Chiralpak® AS-H.
-
-
Initial Mobile Phase Screening (Normal Phase):
-
Prepare two primary mobile phases:
-
Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject the racemic standard of the 2-substituted morpholine onto each column with each mobile phase.
-
Evaluate the chromatograms for any signs of separation.
-
-
Method Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., from 5% to 20%).
-
Adjust the concentration of the basic additive (e.g., DEA from 0.05% to 0.2%) to improve peak shape.
-
Optimize the flow rate (e.g., between 0.5 and 1.2 mL/min) to balance resolution and analysis time. Lower flow rates often improve resolution.[1]
-
Investigate the effect of temperature by varying it between 15°C and 40°C.
-
-
Method Validation (Abbreviated):
-
Once satisfactory resolution is achieved, assess the method's linearity, precision, and accuracy using standard validation procedures.
-
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing impurities in benzyl-morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of benzyl-morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in benzyl-morpholine synthesis?
A1: Impurities in benzyl-morpholine synthesis can originate from both the starting materials and the reaction itself. The most common impurities include:
-
From Benzyl Chloride (Starting Material): Commercial benzyl chloride can contain several related substances such as benzaldehyde, benzyl alcohol, toluene, dibenzyl ether, and over-chlorinated species like α,α-dichlorotoluene.[1][2][3][4][5][6]
-
From the Reaction:
-
Unreacted Starting Materials: Residual morpholine and benzyl chloride.
-
Over-alkylation Product: N,N-dibenzylmorpholinium chloride, a quaternary ammonium salt, can form if a second molecule of benzyl chloride reacts with the product.[7]
-
Side-Reaction Products: Impurities from the starting materials can lead to the formation of various side-products. For instance, benzaldehyde can react with morpholine to form an aminal impurity.
-
Q2: How can I identify the impurities in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating and quantifying benzyl-morpholine and its various impurities.[2][3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, including those from the benzyl chloride starting material and residual solvents.[4][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the structural elucidation of the main product and any isolated impurities.[10]
Q3: What are the key strategies to minimize impurity formation during the synthesis?
A3: Minimizing impurities starts with careful control of the raw materials and reaction conditions:
-
Use High-Purity Starting Materials: Whenever possible, use high-purity benzyl chloride and morpholine to reduce the introduction of starting material-related impurities.[1][2][3]
-
Control Stoichiometry: To minimize the formation of the N,N-dibenzylmorpholinium chloride, it is advisable to use a slight excess of morpholine relative to benzyl chloride.[7]
-
Optimize Reaction Conditions:
-
Temperature: Maintain a controlled temperature to avoid unwanted side reactions.
-
Base: The choice and amount of base used to scavenge the HCl byproduct can influence the reaction outcome.
-
Solvent: The reaction solvent can impact the solubility of reactants and the reaction rate.
-
-
Proper Work-up and Purification: An appropriate aqueous work-up can help remove water-soluble impurities. Subsequent purification by techniques such as flash chromatography or recrystallization is often necessary to achieve high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of benzyl-morpholine.
Issue 1: Low yield of benzyl-morpholine and a significant amount of a water-soluble byproduct.
-
Possible Cause: Formation of N,N-dibenzylmorpholinium chloride (quaternary ammonium salt) due to over-alkylation. This byproduct is often highly water-soluble and can lead to lower isolated yields of the desired product during aqueous work-up.[7]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a molar excess of morpholine (e.g., 1.2-1.5 equivalents) relative to benzyl chloride.
-
Controlled Addition: Add the benzyl chloride slowly to the reaction mixture containing morpholine to maintain a constant excess of the amine.
-
Monitor the Reaction: Use TLC or HPLC to monitor the reaction progress and stop it once the benzyl chloride has been consumed to prevent further reaction with the product.
-
Issue 2: Presence of an unexpected peak in the GC-MS analysis with a mass corresponding to a dichlorinated product.
-
Possible Cause: The benzyl chloride starting material may be contaminated with α,α-dichlorotoluene.[4][5]
-
Troubleshooting Steps:
-
Analyze Starting Material: Run a GC-MS or HPLC analysis of the benzyl chloride starting material to confirm the presence of α,α-dichlorotoluene.
-
Purify Benzyl Chloride: If the starting material is impure, consider purifying it by distillation before use.
-
Source a Higher Purity Reagent: Obtain benzyl chloride from a supplier that provides a higher purity grade with specified low levels of chlorinated impurities.[1][6][11]
-
Issue 3: Difficulty in removing unreacted benzyl chloride after the reaction.
-
Possible Cause: Benzyl chloride can be challenging to remove completely by standard extraction or distillation due to its physical properties.
-
Troubleshooting Steps:
-
Aqueous Ammonia Wash: Quench the reaction mixture with an aqueous solution of ammonia. The ammonia will react with the excess benzyl chloride to form benzylamine, which can be more easily separated.
-
Thiol Scavengers: Use a resin-bound thiol scavenger to selectively react with and remove excess benzyl chloride from the reaction mixture.
-
Data Presentation
Table 1: Common Impurities in Technical Grade Benzyl Chloride
| Impurity | Typical Concentration Range | Analytical Method for Detection |
| Benzaldehyde | 50 - 3500 µg/mL | HPLC, GC-MS[4][12] |
| α,α-Dichlorotoluene | < 1% to 3100 µg/mL | HPLC, GC-MS[4][12] |
| Toluene | Not always detected | HPLC, GC-MS[4][12] |
| Benzyl Alcohol | Variable | HPLC, GC-MS[2][3] |
| Dibenzyl Ether | Variable | HPLC, GC-MS[2][3] |
| Chlorotoluenes | Variable | HPLC, GC-MS[1][4] |
Table 2: HPLC Method Parameters for Impurity Profiling of Benzyl Chloride
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| LOD (for some impurities) | 11 - 34 ng/mL[2][3] |
| LOQ (for some impurities) | 0.1 µg/g[9][13][14] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Benzyl-Morpholine and Impurities
Objective: To separate and quantify benzyl-morpholine, unreacted starting materials, and potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[15]
-
Reference standards for benzyl-morpholine and suspected impurities.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary for optimal separation. For example, starting with a lower concentration of acetonitrile and gradually increasing it. A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.
-
Standard Preparation: Prepare stock solutions of benzyl-morpholine and each potential impurity in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dilute a sample of the reaction mixture or purified product in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to a value where all compounds of interest have reasonable absorbance (e.g., 210 nm or 254 nm).
-
Inject the standards and the sample.
-
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the impurities using the calibration curves generated from the standard solutions.
Protocol 2: GC-MS Analysis for Volatile Impurities and Residual Solvents
Objective: To identify and quantify volatile impurities originating from starting materials and residual solvents from the synthesis and purification process.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[8][13][14]
Reagents:
-
High-purity solvent for sample dilution (e.g., dichloromethane or methanol).
-
Reference standards for potential volatile impurities and residual solvents.
Procedure:
-
Sample Preparation:
-
Direct Injection: Dilute the benzyl-morpholine sample in a suitable solvent.
-
Headspace Analysis: For residual solvents, a static headspace method is often preferred.[16][17][18] Place a known amount of the sample in a headspace vial and heat to a specific temperature for a set time before injecting the vapor phase.[8][14]
-
-
GC-MS Conditions:
-
Injector Temperature: e.g., 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all compounds of interest.
-
MS Parameters: Scan a suitable mass range (e.g., m/z 40-400) and use electron ionization (EI).
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of injected standards. Quantify the impurities using a calibration curve or by the method of standard addition.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 11. Benzyl Chloride Reagent|Chemical Building Block [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. CAU Scholar's Space: Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. ptfarm.pl [ptfarm.pl]
- 18. agilent.com [agilent.com]
Technical Support Center: Enhancing the Solubility of Morpholine-Based Compounds for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with morpholine-based compounds in biological assays.
Troubleshooting Guide
Issue: My morpholine-based compound is precipitating in my aqueous buffer.
If you are observing precipitation of your morpholine-based compound in aqueous buffers, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my morpholine-based compound?
The solubility of morpholine-based compounds can be influenced by several factors:
-
Weakly Basic Nature: The morpholine ring contains a nitrogen atom that acts as a weak base.[1][2] In neutral or alkaline solutions, the compound will be in its less soluble, unionized form.
-
Molecular Weight and Lipophilicity: Larger molecules with high lipophilicity (hydrophobicity) tend to have lower aqueous solubility.[3][4]
-
Crystalline Structure: A stable crystalline lattice requires more energy to break apart, leading to lower solubility.
Q2: How does pH adjustment improve the solubility of morpholine compounds?
Most morpholine-containing compounds are weak bases.[1] By lowering the pH of the aqueous solution, the morpholine nitrogen becomes protonated, forming a more polar and, therefore, more water-soluble salt.[5][6]
Experimental Protocol: pH Adjustment
-
Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Visually inspect for precipitation and/or quantify the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Select the buffer with the lowest pH that maintains compound solubility and is compatible with your biological assay.
Q3: What co-solvents can be used, and what are the important considerations?
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][8] Commonly used co-solvents in biological assays include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
Considerations:
-
Assay Compatibility: The final concentration of the co-solvent must not affect the biological assay (e.g., enzyme activity, cell viability). It is crucial to run a solvent tolerance control experiment.
-
Compound Stability: Ensure your compound is stable in the chosen co-solvent.
| Co-solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-50 mM | < 1% (v/v) |
| Propylene Glycol | 10-50 mM | < 2% (v/v) |
| PEG 300/400 | 10-50 mM | < 5% (v/v) |
Q4: How can cyclodextrins enhance the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[9][10]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 9. Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro ADME Assays for Morpholine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when evaluating morpholine-containing compounds in in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays. The unique physicochemical properties of the morpholine moiety can influence assay performance, requiring specific optimization strategies.
Section 1: Metabolic Stability Assays
The metabolic stability of a compound is a critical parameter, influencing its half-life and dosing regimen. The morpholine ring can be susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes.[1]
Troubleshooting Guide: Metabolic Stability
| Problem | Possible Cause | Suggested Action |
| 1. High Instability in Microsomal Assay (Short Half-life) | High susceptibility to CYP-mediated oxidation of the morpholine ring or adjacent positions.[1] | 1. Identify Metabolites: Use mass spectrometry to pinpoint the metabolic "soft spot". 2. Reaction Phenotyping: Determine the specific CYP isozymes responsible using recombinant enzymes or chemical inhibitors. 3. Structural Modification: Introduce blocking groups (e.g., fluorine, methyl) near the site of metabolism to sterically hinder enzyme access.[2] |
| 2. Stable in Microsomes, Unstable in Hepatocytes | Involvement of Phase II conjugation enzymes (e.g., glucuronidation) or uptake transporters present in hepatocytes but not microsomes.[2] | 1. Analyze for Conjugates: Scrutinize hepatocyte assay samples for conjugated metabolites. 2. Investigate Transporters: Use cell lines overexpressing specific uptake transporters or known inhibitors to assess their role. |
| 3. Formation of Reactive Metabolites | Bioactivation of the morpholine ring, potentially leading to the formation of reactive iminium ions or aldehydes.[2] This is a significant safety concern.[2] | 1. Trapping Studies: Co-incubate the compound with trapping agents like glutathione (GSH) or cyanide in liver microsomes. Detect adducts by mass spectrometry to confirm reactive intermediate formation.[2] 2. Structural Modification: Alter the molecular structure to remove the bioactivation liability.[2] |
FAQs: Metabolic Stability
Q1: What are the primary metabolic pathways for morpholine derivatives?
A1: The most common metabolic pathways include oxidation of the carbon atoms adjacent to the nitrogen or oxygen, N-dealkylation, and N-oxidation to form an N-oxide.[1] Ring cleavage can also occur.[1] CYP3A4 is a major enzyme involved in the metabolism of many morpholine-containing drugs.[3][4]
Q2: How can I improve the metabolic stability of my morpholine-containing compound?
A2: Several medicinal chemistry strategies can be employed. These include introducing substituents like fluorine or methyl groups to block metabolic sites, or adding electron-withdrawing groups to decrease the molecule's susceptibility to oxidation.[2]
Q3: What do the results from microsomal and hepatocyte stability assays tell me?
A3: Microsomal stability assays primarily assess Phase I metabolic stability (CYP-mediated).[2] Hepatocyte assays provide a more complete picture, including both Phase I and Phase II metabolism, as well as the influence of drug transporters.[2] Comparing results from both can elucidate the primary clearance pathways.
Experimental Protocol: Liver Microsomal Stability Assay
This assay evaluates a compound's metabolic stability in liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[3]
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes and an NADPH-regenerating system solution on ice.
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
-
Data Summary: Metabolic Stability of Marketed Morpholine Drugs
| Drug | Therapeutic Class | t½ (hours) | Primary Metabolizing Enzymes |
| Linezolid | Antibiotic | 4.8 - 5.4 | Oxidation (Non-CYP) |
| Gefitinib | Anticancer | ~41 | CYP3A4, CYP2D6 |
| Reboxetine | Antidepressant | ~13 | CYP3A4 |
| Aprepitant | Antiemetic | 9 - 13 | CYP3A4, CYP1A2, CYP2C19 |
Note: Data compiled from publicly available sources. t½ values are for human plasma.
Metabolic Stability Troubleshooting Workflow
Caption: Decision tree for troubleshooting metabolic instability.
Section 2: Permeability Assays (Caco-2 and MDCK)
Cell-based permeability assays like Caco-2 and MDCK are standard for predicting intestinal absorption and blood-brain barrier penetration.[3] Morpholine derivatives, often being basic and moderately lipophilic, can present unique challenges in these systems.
Troubleshooting Guide: Permeability
| Problem | Possible Cause | Suggested Action |
| 1. Low Apparent Permeability (Papp) | a. Poor Aqueous Solubility: Compound precipitates in the assay buffer. b. Active Efflux: Compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or BCRP.[5] c. Cell Monolayer Integrity Issues: Low TEER values indicate leaky monolayers.[6] | a. Improve Solubility: Use a co-solvent (e.g., up to 1% DMSO), or adjust buffer pH if the compound is ionizable. b. Determine Efflux Ratio: Perform a bi-directional assay (A-B and B-A). An efflux ratio >2 suggests active efflux.[3] Confirm with specific inhibitor co-dosing. c. Check TEER: Ensure TEER values are within the acceptable range for your lab before and after the experiment. Re-culture cells if necessary.[6] |
| 2. Poor Compound Recovery (<80%) | a. Nonspecific Binding: Compound adheres to plasticware (assay plates, collection plates).[7] b. Cell Accumulation: Compound is retained within the cell monolayer.[5] c. Chemical Instability: Compound degrades in the assay buffer. | a. Mitigate Binding: Pre-treat collection plates with organic solvent.[7] Consider adding a low concentration of BSA (e.g., 0.1-1%) to the basolateral chamber. b. Cell Lysis: At the end of the assay, lyse the cells and quantify the amount of compound retained. c. Assess Stability: Incubate the compound in the assay buffer alone and measure its concentration over time. |
| 3. High Variability Between Replicates | a. Inconsistent Cell Monolayers: Differences in cell density or differentiation state across the plate. b. Pipetting Errors: Inaccurate dispensing of compound or sampling. c. Edge Effects: Evaporation from wells at the edge of the plate during incubation. | a. Standardize Cell Culture: Ensure consistent seeding density and culture time (typically 21 days for Caco-2).[3] b. Use Calibrated Pipettes: Employ good laboratory practices for all liquid handling steps. c. Mitigate Edge Effects: Use plates with low-evaporation lids or fill the outer wells with buffer. |
FAQs: Permeability
Q1: What is the difference between the Caco-2 and MDCK-MDR1 assays?
A1: The Caco-2 assay is a model for human intestinal absorption and expresses a range of transporters.[3] The MDCK-MDR1 assay uses a canine kidney cell line transfected to overexpress the human MDR1 gene, making it a specific tool to identify substrates of the P-gp efflux pump, which is crucial for blood-brain barrier penetration.[8]
Q2: My morpholine derivative has a high efflux ratio. What does this mean?
A2: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that your compound is actively transported out of the cells, likely by an efflux pump like P-gp.[5] This can limit its intestinal absorption and/or brain penetration.
Q3: How does the pKa of my morpholine derivative affect the permeability assay?
A3: The pKa of the morpholine nitrogen (typically around 8.5-9.0) means the compound's ionization state will be pH-dependent. At the physiological pH of the small intestine (apical side, pH ~6.5), a larger fraction will be ionized compared to the basolateral side (pH 7.4). This can influence passive diffusion, as the neutral form is generally more permeable. It is crucial to use buffers that reflect these pH differences.
Experimental Protocol: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer mimicking the intestinal barrier.[3]
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell® inserts in a multi-well plate.
-
Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure tight junction integrity.
-
Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer. Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the percent recovery to assess for issues like nonspecific binding.
-
Data Summary: In Vitro Permeability of Morpholine Derivatives
| Compound Type | Assay | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Example 1 (High Permeability) | Caco-2 | 15.2 | 1.1 | High absorption potential, not a P-gp substrate. |
| Example 2 (Low Permeability) | Caco-2 | 0.8 | 1.5 | Low absorption potential. |
| Example 3 (P-gp Substrate) | MDCK-MDR1 | 1.2 | 15.8 | Likely P-gp substrate, low BBB penetration. |
| Example 4 (Poor Recovery) | Caco-2 | 0.5 | N/A | Result unreliable due to low recovery (<50%). |
Note: These values are for illustrative purposes and can vary between laboratories and assay conditions.
Permeability Assay Troubleshooting Workflow
Caption: Workflow for troubleshooting permeability assays.
Section 3: Solubility and Plasma Protein Binding (PPB)
Aqueous solubility and the extent of binding to plasma proteins are fundamental ADME properties that affect a drug's absorption, distribution, and efficacy.
Troubleshooting Guide: Solubility & PPB
| Problem | Possible Cause | Suggested Action |
| 1. Low Kinetic Solubility | High lipophilicity and/or crystalline nature of the compound. | 1. pH Modification: For basic morpholine derivatives, measure solubility in a slightly acidic buffer (e.g., pH 6.5) which may improve solubility. 2. Formulation: Use co-solvents or excipients like cyclodextrins, but ensure they are compatible with downstream assays. |
| 2. High Plasma Protein Binding (>99%) | High lipophilicity is a primary driver of high PPB.[9] Basic compounds can also bind to alpha-1-acid glycoprotein (AAG).[10] | 1. Structural Modification: Reduce lipophilicity (LogP/LogD) of the compound. 2. Check Assay Conditions: Ensure the assay is performed at 37°C and that there are no issues with compound stability or nonspecific binding to the dialysis device. |
| 3. Poor Recovery in PPB Assay | Nonspecific binding of the compound to the dialysis membrane or device. | 1. Use Low-Binding Plates/Devices: Select materials known to have low nonspecific binding. 2. Check Compound Stability: Assess the stability of the compound in plasma over the course of the incubation. |
FAQs: Solubility & PPB
Q1: What is the difference between kinetic and thermodynamic solubility?
A1: Kinetic solubility is measured by adding a DMSO stock solution to an aqueous buffer, representing a non-equilibrium state.[11] It's a high-throughput screen for early discovery.[12] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent and is more relevant for later-stage development.[11]
Q2: Why is high plasma protein binding a concern?
A2: According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target and exert a pharmacological effect.[9] Very high binding can limit efficacy and affect the drug's distribution and clearance.[9]
Q3: How do I perform a kinetic solubility assay?
A3: A common method is the shake-flask method.[11] A DMSO stock of the compound is added to a buffer solution, shaken for a set time (e.g., 2 hours), and then filtered or centrifuged to remove any precipitate.[13] The concentration of the compound remaining in the solution is then quantified by UV-Vis spectrophotometry or LC-MS/MS.[11]
Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
-
Device Preparation: Prepare the RED device inserts by hydrating the dialysis membranes (typically 8 kDa MWCO) according to the manufacturer's instructions.
-
Sample Preparation:
-
Spike the test compound into plasma (human, rat, etc.) at the desired concentration.
-
Add the plasma containing the compound to one chamber of the insert.
-
Add an equal volume of phosphate-buffered saline (PBS), pH 7.4, to the other chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
-
Sampling and Analysis:
-
After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
To avoid disturbing the equilibrium, matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample).
-
Precipitate the proteins with a cold organic solvent containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the compound concentration in each chamber.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[3]
-
Percent bound = (1 - fu) * 100.
-
General ADME Optimization Logic
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. benchchem.com [benchchem.com]
- 7. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The plasma protein binding of basic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Validation & Comparative
Comparative Guide to Analytical Method Validation for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of ensuring data integrity and product quality. This guide provides a comparative analysis of two primary analytical techniques applicable to the quantification of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While specific validation data for this compound is not publicly available, this guide leverages established validation parameters for morpholine and its derivatives as a reliable surrogate. The underlying analytical challenges, such as the compound's polarity and lack of a strong UV chromophore, are shared with the broader class of morpholine derivatives, making this data highly relevant.
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the specific objectives of the analysis. The following table summarizes the performance characteristics of each method, based on data from studies on morpholine derivatives.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization |
| Linearity (R²) | > 0.999[2][3] | > 0.999 |
| Limit of Detection (LOD) | 7.3 µg/L[2][3][4][5] | 0.1000 µg/mL[1] |
| Limit of Quantitation (LOQ) | 24.4 µg/L[2][3][4][5] | 0.3001 µg/mL[1] |
| Accuracy (Recovery %) | 94.3% to 109.0%[2][3][4][5] | 97.9% to 100.4%[1] |
| Precision (RSD %) | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[2][3][4][5] | 0.79%[1] |
| Sample Throughput | Moderate | High |
| Derivatization | Typically required for volatility and sensitivity[2][3][6] | Often required for UV chromophore |
| Instrumentation Cost | High | Moderate |
| Selectivity | High (with MS detection) | Moderate to High (depending on chromatography and detector) |
Experimental Protocols
Detailed methodologies for these key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for this compound with appropriate validation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the conversion of the analyte into a more volatile and thermally stable derivative, which is then analyzed by GC-MS.[1] A common derivatization for secondary amines like morpholine is nitrosation to form N-nitrosomorpholine.[3][6]
1. Sample Preparation and Derivatization:
-
Prepare stock and standard solutions of the analyte in a suitable solvent.
-
For derivatization, the sample is typically acidified, and a solution of sodium nitrite is added.[3] This reaction converts the secondary amine to a more volatile N-nitroso derivative.[3][4][5][7]
-
The derivative is then extracted from the aqueous solution using an organic solvent like dichloromethane.[3][4][5]
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[2]
-
Column: TM-1701 (30 m × 0.32 mm I.D., 0.5 μm film thickness) or similar.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[2][3]
-
Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, ramped to 120°C at 10°C/min and held for 3 minutes, then ramped to 250°C at 20°C/min and held for 5 minutes.[2][3]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[2]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[2]
-
MS Source Temperature: 230 °C.[2]
-
MS Quadrupole Temperature: 150 °C.[2]
-
Transfer Line Temperature: 280 °C.[2]
-
Detection: Monitor for characteristic ions of the derivatized analyte. For N-nitrosomorpholine, characteristic ions include m/z 86.1 and 116.1.[2]
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This method utilizes pre-column derivatization to introduce a chromophore into the this compound molecule, enabling its detection by a UV detector.[1] Reagents like 2,4-Dinitrofluorobenzene (DNFB) or 1-naphthylisothiocyanate (NIT) can be used for this purpose.[6][8]
1. Sample Preparation and Derivatization:
-
Prepare stock and standard solutions of the analyte in a suitable diluent (e.g., acetonitrile/water mixture).[1]
-
Add the derivatizing agent (e.g., a solution of 1-naphthylisothiocyanate in acetonitrile) and a buffer to control the pH.[1][8]
-
Allow the reaction to proceed at room temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.[1]
-
Quench the reaction if necessary and dilute the mixture to a final volume with the mobile phase.[1]
2. HPLC Instrumental Parameters:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
UV Detection: At a wavelength appropriate for the chosen derivative (e.g., the naphthylisothiourea derivative of morpholine can be detected at 220 nm).
Workflow Diagrams
To visualize the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative analysis of the biological activity of different benzyl-morpholine analogs
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility. When combined with a benzyl group, the resulting benzyl-morpholine core gives rise to a diverse range of analogs with significant biological activities. This guide provides a comparative analysis of these analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols.
Anticancer Activity
Benzyl-morpholine derivatives have demonstrated notable efficacy against various cancer cell lines. The primary mechanism often involves the inhibition of critical enzymes in cell proliferation and survival, such as topoisomerase II.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various benzyl-morpholine analogs against several human and murine cancer cell lines. Activity is primarily reported as the half-maximal inhibitory concentration (IC50).
| Compound ID | Analog Type | Target Cell Line | IC50 Value | Reference |
| 8b | Benzophenone-Morpholine Hybrid | DLA (Murine Ascites) | 7.0 ± 1.0 µM | [1] |
| EAC (Murine Ascites) | 8.1 ± 1.5 µM | [1] | ||
| MCF-7 (Human Breast) | 7.0 ± 0.7 µM | [1] | ||
| A549 (Human Lung) | 10.1 ± 0.6 µM | [1] | ||
| 8f | Benzophenone-Morpholine Hybrid | DLA (Murine Ascites) | 10.3 ± 1.0 µM | [1] |
| MCF-7 (Human Breast) | 8.6 ± 1.8 µM | [1] | ||
| A549 (Human Lung) | 13.1 ± 1.1 µM | [1] | ||
| M2 | Substituted Morpholine | MDA-MB-231 (Human Breast) | 88.27 µg/mL | [2] |
| M5 | Substituted Morpholine | MDA-MB-231 (Human Breast) | 81.92 µg/mL | [2] |
| 5-FU (Control) | - | DLA, MCF-7, A549 | 10.7 - 14.5 µM | [1] |
Key Observations:
-
Analogs 8b and 8f , which are benzophenone-morpholine hybrids, show potent activity in the low micromolar range against multiple cell lines, comparable to or better than the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]
-
Structure-activity relationship studies indicate that substitutions on the benzophenone ring, such as a bromo group at the ortho position (8b ) or a methyl group at the para position (8f ), are significant for anti-mitogenic activity.[1]
-
Substituted morpholine derivatives M2 and M5 also exhibit cytotoxicity against the MDA-MB-231 breast cancer cell line.[2] Molecular docking studies suggest these compounds may act as topoisomerase II inhibitors.[2]
Experimental Protocols
MTT Assay for Cytotoxicity: [1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) were seeded into 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzyl-morpholine analogs were dissolved in DMSO and added to the wells at various concentrations. The cells were then incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
SRB (Sulphorhodamine B) Assay: [2]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells were seeded in 96-well plates and treated with the test compounds for a specified period.
-
Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water, and 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well for 10 minutes.
-
Washing: The plates were washed with 1% acetic acid to remove unbound dye.
-
Dye Solubilization and Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm.
Visualization
Antimicrobial Activity
Several benzyl-morpholine derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria, demonstrating their potential as novel antimicrobial agents.
Data Presentation: Antibacterial Activity
The following table presents the antibacterial activity of morpholine derivatives against various Gram-positive and Gram-negative bacteria, measured by the zone of inhibition and Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | Method | Result | Reference |
| Compound 4 | Various Gram (+/-) | Disc Diffusion | High inhibitory action (17-26 mm zone) against 79.3% of strains | [3][4] |
| Various Gram (+/-) | Broth Dilution | MIC: 6.25 - 12.5 mg/mL for most inhibited strains | [4] | |
| Compound 5 | Various Gram (+/-) | Disc Diffusion | High inhibitory action (21-29 mm zone) against 20.7% of strains | [3][4] |
| E. faecium, E. gallinarum | Broth Dilution | MIC: 3.125 mg/mL | [3][4] | |
| Compound 6 | Various Gram (+/-) | Disc Diffusion | High inhibitory action against 89.6% of strains | [3][4] |
| Various Enterococcus spp. | Broth Dilution | MIC: 6.25 mg/mL | [3][4] | |
| Compound 39b | S. aureus | Broth Dilution | MIC: 3.13 µg/mL | [5] |
| Compound 22b, 23a | B. subtilis | Broth Dilution | MIC: 0.78 µg/mL | [5] |
| Ampicillin (Control) | B. subtilis, S. aureus | Broth Dilution | MIC: 0.78 µg/mL | [5] |
Key Observations:
-
Morpholine derivatives 4 , 5 , and 6 show broad-spectrum antibacterial activity, with compound 6 being highly effective against nearly 90% of the bacterial strains tested.[3][4]
-
The antimicrobial effectiveness is concentration-dependent, with some strains being inhibited at concentrations as low as 3.125 mg/mL.[3][4]
-
O-benzyl aminotriol derivatives 22b and 23a exhibit very strong activity against B. subtilis, with MIC values identical to the standard antibiotic ampicillin.[5]
Experimental Protocols
Agar Disc/Well Diffusion Method: [4]
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Compound Application: Sterile paper discs (or wells cut into the agar) are impregnated with a known concentration of the test compound. A solvent-only disc serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Measurement: The diameter of the clear zone of growth inhibition around each disc/well is measured in millimeters. A larger zone indicates greater antibacterial activity.
Broth Microdilution for MIC Determination: [3][4]
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization
Anti-Inflammatory Activity
Benzyl-morpholine analogs have also been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Data Presentation: COX Inhibition
The table below shows the inhibitory activity of various heterocyclic compounds, including those with morpholine-like scaffolds, against COX-1 and COX-2 enzymes. The selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates the compound's preference for inhibiting COX-2.
| Compound ID | Target Enzyme | IC50 Value (µM) | Selectivity Index (SI) | Reference |
| Compound 61 | COX-1 | 8.35 | 41.75 | [6] |
| COX-2 | 0.2 | [6] | ||
| Compound 4a | COX-1 | 5.2 | 18.6 | [7] |
| (R = meta-fluorine) | COX-2 | 0.28 | [7] | |
| Compound 5u | COX-1 | 134.12 | 74.92 | [8] |
| COX-2 | 1.79 | [8] | ||
| Compound 5s | COX-1 | 183.11 | 72.95 | [8] |
| COX-2 | 2.51 | [8] | ||
| Celecoxib (Control) | COX-1 | 4.29 | 78.06 | [8] |
| COX-2 | 0.055 | [6] |
Key Observations:
-
Several compounds demonstrate potent and selective inhibition of COX-2 over COX-1.[6][7][8] High selectivity for COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[9]
-
Compound 61 and 4a show strong COX-2 inhibition with IC50 values in the low micromolar to nanomolar range.[6][7]
-
Pyrazole analogs 5u and 5s , which share structural similarities, exhibit high selectivity indices comparable to the well-known COX-2 inhibitor, Celecoxib.[8]
Experimental Protocols
In Vitro COX Inhibition Assay (Enzyme Immunoassay): [6][8]
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a control inhibitor (e.g., Celecoxib) for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped.
-
PGE2 Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the test compound that causes 50% inhibition of PGE2 production.
Visualization
References
- 1. sciforum.net [sciforum.net]
- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. preprints.org [preprints.org]
- 5. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Benzyl-Morpholine Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 4-benzyl-morpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-benzyl-morpholine derivatives targeting various key proteins implicated in cancer, neurodegenerative diseases, and mood disorders. The information herein is compiled from publicly available experimental data to facilitate further drug discovery and development efforts.
I. Comparative Biological Activities
The following tables summarize the in vitro activities of various 4-benzyl-morpholine derivatives against phosphoinositide 3-kinase (PI3K), acetylcholinesterase (AChE), and the serotonin (SERT) and norepinephrine (NET) transporters.
Table 1: Inhibition of PI3Kα by 4-Benzyl-Morpholine Analogs
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them an attractive therapeutic target.
| Compound ID | Modification on Benzyl Ring | Other Modifications | PI3Kα IC50 (nM) |
| 1a | Unsubstituted | 2-phenylquinazoline | 2.0[1] |
| 1b | 4-methoxy | 2-phenylquinazoline | 8.5[1] |
| 1c | 3,4-dimethoxy | 2-phenylquinazoline | 15.0[1] |
| 1d | 4-fluoro | 2-phenylquinazoline | 3.1[1] |
SAR Summary for PI3Kα Inhibitors:
-
The 2-phenylquinazoline moiety attached to the morpholine nitrogen appears crucial for potent PI3Kα inhibition.
-
Electron-donating groups, such as methoxy, on the benzyl ring tend to decrease the inhibitory activity.
-
A fluoro substitution at the 4-position of the benzyl ring is well-tolerated and results in potent inhibition.
Table 2: Inhibition of Acetylcholinesterase (AChE) by Morpholine-Bearing Quinoline Derivatives
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.
| Compound ID | Linker Length (n) | Substitution on 4-N-phenylamino ring | AChE IC50 (µM) |
| 2a | 3 | H | 3.21 ± 0.25[2] |
| 2b | 2 | H | 1.94 ± 0.13[2] |
| 2c | 2 | 2-Cl | 2.58 ± 0.18[2] |
| 2d | 2 | 4-OH | 4.37 ± 0.31[2] |
| 2e | 2 | 4-OCH3 | 3.89 ± 0.29[2] |
SAR Summary for AChE Inhibitors:
-
The length of the methylene linker between the quinoline and morpholine moieties influences activity, with a two-carbon linker (n=2) being optimal for AChE inhibition.[2]
-
Substitutions on the 4-N-phenylamino ring affect potency. A chlorine atom at the 2-position is favorable, while electron-donating groups like hydroxyl and methoxy at the 4-position slightly decrease activity compared to the unsubstituted analog.[2]
Table 3: Inhibition of Serotonin (SERT) and Norepinephrine (NET) Transporters
Dual serotonin and norepinephrine reuptake inhibitors (SNRIs) are a class of antidepressants that work by increasing the levels of these neurotransmitters in the synaptic cleft.
| Compound ID | Stereochemistry | Substitution on Phenoxy Ring | SERT Ki (nM) | NET Ki (nM) |
| (SS)-3a | (S,S) | Unsubstituted | 1.2 | 15 |
| (RR)-3a | (R,R) | Unsubstituted | 150 | 1.5 |
| (SS)-3b | (S,S) | 4-fluoro | 0.8 | 25 |
| (RR)-3b | (R,R) | 4-fluoro | 120 | 2.0 |
SAR Summary for SNRIs:
-
Stereochemistry plays a critical role in the activity and selectivity of these compounds. The (S,S)-enantiomers are potent serotonin reuptake inhibitors, while the (R,R)-enantiomers are potent norepinephrine reuptake inhibitors.[3]
-
Substitution on the aryl/aryloxy rings can modulate the potency for each transporter.[3]
II. Experimental Protocols
PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol describes a method for measuring the in vitro inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
HTRF Kinase Buffer
-
HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-GST antibody and d2-labeled PIP3)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in HTRF Kinase Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of PI3Kα enzyme solution (prepared in Kinase Buffer).
-
Initiate the reaction by adding 4 µL of a substrate/ATP mix (containing PIP2 and ATP in Kinase Buffer).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF Stop Solution.
-
Add 5 µL of the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition for each compound concentration. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of AChE and screen for its inhibitors.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a fresh stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
140 µL of Phosphate Buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution or buffer (for control)
-
10 µL of AChE enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
III. Signaling Pathways and Mechanisms of Action
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. 4-Benzyl-morpholine derivatives that inhibit PI3Kα block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR.
References
- 1. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE and Structurally Related Morpholine-Containing Drugs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the potential efficacy of the novel compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE alongside a selection of established drugs that also feature a morpholine scaffold: Reboxetine, Gefitinib, and Fenpropimorph. While no direct experimental data for this compound is publicly available, its classification as a potential intermediate for pharmaceuticals targeting neurological disorders invites a comparison with existing drugs in relevant therapeutic areas.[1][2][3][4] This document summarizes the known efficacy, mechanisms of action, and experimental protocols for these selected drugs to provide a contextual framework for the potential evaluation of novel morpholine derivatives.
Introduction to this compound
This compound is a morpholine derivative identified as a versatile building block in the synthesis of more complex organic molecules, particularly for therapeutic agents targeting neurological disorders.[2] The morpholine ring is a common motif in medicinal chemistry, known to enhance solubility and reactivity, and to be a key component in a variety of pharmacologically active compounds.[1][3][4] Given the absence of direct efficacy data for this specific compound, this guide will draw comparisons with three well-characterized drugs containing a morpholine moiety to highlight the diverse therapeutic potentials of this chemical class.
Comparative Analysis with Known Morpholine-Containing Drugs
This section details the efficacy and mechanisms of action of Reboxetine, Gefitinib, and Fenpropimorph as representative examples of morpholine-containing drugs with distinct therapeutic applications.
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor for Depression
Reboxetine is an antidepressant that selectively inhibits the reuptake of norepinephrine, making it a valuable tool for treating major depressive disorder.[5] Its efficacy has been demonstrated in numerous clinical trials.
Quantitative Efficacy Data: Reboxetine
| Parameter | Value | Condition | Reference |
| Ki (Norepinephrine Transporter) | 8.2 nM | In vitro binding assay | [6] |
| Clinical Efficacy (HAM-D Score Reduction) | Significantly greater than placebo (p < 0.001) | Severe Major Depression (HAM-D ≥ 25) | [7] |
| Responder Rate (≥50% HAM-D reduction) | 63% (Reboxetine) vs. 36% (Placebo) | Severe Major Depression | [7] |
| Remission Rate (HAM-D ≤ 10) | 52.0% (Reboxetine) vs. 45.5% (Imipramine) | Major Depression | [8] |
Mechanism of Action: Reboxetine
Reboxetine's therapeutic effect is primarily attributed to its potent and selective blockade of the norepinephrine transporter (NET).[9][10] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. Unlike many other antidepressants, Reboxetine shows weak affinity for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors, which contributes to its distinct side-effect profile.[9][10]
Signaling Pathway: Norepinephrine Reuptake Inhibition by Reboxetine
Caption: Reboxetine blocks the norepinephrine transporter (NET), increasing synaptic norepinephrine levels.
Gefitinib: An EGFR Tyrosine Kinase Inhibitor for Cancer Therapy
Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the epidermal growth factor receptor (EGFR).[11][12]
Quantitative Efficacy Data: Gefitinib
| Parameter | Value | Cell Line/Condition | Reference |
| IC50 (EGFR Tyrosine Kinase) | 33 nM | In vitro enzyme assay | [13] |
| IC50 (Cell Growth) | 54 nM | EGF-stimulated tumor cells | [13] |
| IC50 (Cell Growth) | 13.06 nM | HCC827 (EGFR mutant) | [14] |
| IC50 (Cell Growth) | 77.26 nM | PC9 (EGFR mutant) | [14] |
| Median Overall Survival | 24.3 months | NSCLC patients with EGFR mutations | [15] |
| Objective Response Rate | 76.4% | NSCLC patients with EGFR mutations | [15] |
Mechanism of Action: Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[12][16] It competitively binds to the ATP-binding site of the intracellular domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][16][17] This blockade of EGFR signaling inhibits cell proliferation and induces apoptosis in cancer cells that are dependent on this pathway for survival.[12][16]
Signaling Pathway: EGFR Inhibition by Gefitinib
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. The antidepressant efficacy of reboxetine in patients with severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Benzyl-Morpholine Compounds: A Comparative Analysis
A detailed examination of benzyl-morpholine derivatives reveals their promising activity as EZH2 inhibitors for cancer therapy, potent agents against malaria, and dual inhibitors of serotonin and norepinephrine reuptake for neurological disorders. This guide provides a cross-validation of experimental findings, comparing these novel compounds against established and alternative therapeutic agents, supported by experimental data and detailed methodologies.
This comparative guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of benzyl-morpholine compounds' performance. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Benzyl-Morpholine Derivatives as EZH2 Inhibitors in Non-Small Cell Lung Cancer
A series of synthesized benzomorpholine derivatives have demonstrated potent inhibitory activity against Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1] These compounds have been shown to induce cell cycle arrest and reduce EZH2 expression in cancer cell lines.[1]
Comparative In Vitro Efficacy:
| Compound | Target | Cell Line | IC50 (µM) | Alternative Compound | Target | Cell Line | IC50 (nM) |
| Benzyl-morpholine 6y | EZH2 | A549 (NSCLC) | 1.1[1] | Tazemetostat (EPZ-6438) | EZH2 | Various Lymphoma Lines | 2-38[2][3] |
| Benzyl-morpholine 6y | EZH2 | NCI-H1975 (NSCLC) | 1.1[1] | Tazemetostat (EPZ-6438) | EZH2 Mutant | DLBCL Xenograft Model | - |
In Vivo Efficacy of Alternative Compound (Tazemetostat): In a xenograft model of EZH2 mutant diffuse large B-cell lymphoma (DLBCL), Tazemetostat demonstrated significant tumor growth inhibition.[2] Treatment with Tazemetostat also resulted in a reduction of H3K27me3 levels in vivo.[2]
EZH2 Signaling Pathway in NSCLC:
Caption: EZH2 signaling pathway and the point of inhibition by benzyl-morpholine compounds.
Experimental Protocols:
In Vitro EZH2 Inhibition Assay:
A radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, SAM) is a common method to measure EZH2 activity.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Enzyme and Substrate Preparation: Dilute recombinant PRC2 complex and histone H3 peptide in assay buffer.
-
Reaction Setup: Add diluted compounds or DMSO (control) to a 96-well plate, followed by the enzyme-substrate mix. Pre-incubate to allow compound binding.
-
Reaction Initiation: Add [³H]-SAM to start the methylation reaction and incubate at 30°C.
-
Reaction Termination: Add a stop solution (e.g., a high concentration of non-radiolabeled SAM).
-
Detection: Measure radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Model for NSCLC:
-
Cell Culture: Culture human NSCLC cells (e.g., A549) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor volume regularly using caliper measurements.
-
Treatment: Once tumors reach a specified size, randomize mice into treatment and control groups. Administer the benzyl-morpholine compound or vehicle control (e.g., orally or intraperitoneally) according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor volume throughout the study. At the end of the study, excise tumors and weigh them.
-
Pharmacodynamic Analysis: Analyze tumor tissue for biomarkers, such as levels of H3K27me3, by Western blot or immunohistochemistry.
Benzyl-Morpholine Derivatives as Antimalarial Agents
A series of benzylmorpholine 1,2,4,5-tetraoxane analogues have been synthesized and evaluated for their antimalarial activity. One promising compound, N205, has demonstrated potent in vitro activity against Plasmodium falciparum.[4]
Comparative In Vitro and In Vivo Efficacy:
| Compound | Target Stage | P. falciparum Strain | In Vitro IC50 (nM) | Alternative Treatment | Target Stage | Efficacy |
| Benzyl-morpholine N205 | Asexual Blood Stage | 3D7 | 0.84[4] | Artemisinin Combination Therapy (ACT) | Asexual Blood Stage | High cure rates (>95%) in clinical trials[1][5][6] |
| Benzyl-morpholine N205 | - | P. berghei (in vivo) | - | Artemisinin Combination Therapy (ACT) | Gametocytes | Reduces transmission |
In Vivo Efficacy of Benzyl-morpholine N205: The compound was selected for in vivo efficacy studies in a mouse model (Plasmodium berghei), indicating a promising profile for further development.[4]
Plasmodium falciparum Lifecycle and Drug Targets:
Caption: The lifecycle of Plasmodium falciparum and the stages targeted by antimalarial drugs.
Experimental Protocols:
In Vitro Antimalarial Assay (SYBR Green I-based):
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells and the diluted compounds. Incubate under controlled atmospheric conditions.
-
Lysis and Staining: After the incubation period, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Fluorescence Measurement: Measure fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition compared to a drug-free control and determine the IC50 value.
In Vivo Antimalarial Efficacy Test (4-Day Suppressive Test):
-
Animal Model: Use mice (e.g., BALB/c) of a specific age and weight.
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.
-
Microscopic Examination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the average percent suppression of parasitemia for each treatment group compared to the vehicle control group.
Benzyl-Morpholine Derivatives as Serotonin-Norepinephrine Reuptake Inhibitors
Certain benzyl morpholine derivatives have been identified as inhibitors of serotonin and norepinephrine reuptake, suggesting their potential for treating depression and other neurological disorders.[3] The structure-activity relationship studies indicate that the stereochemistry and substitution on the aryl rings are crucial for their activity and selectivity.
Comparative Binding Affinities:
| Compound | Target | Ki (nM) | Alternative Compound | Target | Ki (nM) |
| (SS)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | SERT/NET | Potent Inhibition (Specific values not publicly available) | Duloxetine | SERT | 0.8 |
| (RR)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives | SERT/NET | Potent Inhibition (Specific values not publicly available) | Duloxetine | NET | 7.5 |
Serotonin and Norepinephrine Reuptake Mechanism:
Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Experimental Protocols:
Serotonin and Norepinephrine Transporter Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cells expressing the human serotonin transporter (SERT) or norepinephrine transporter (NET).
-
Radioligand: Use a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with the radioligand in the presence of various concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
References
- 1. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1716126A1 - Morpholine derivatives as norepinephrine reuptake inhibitors - Google Patents [patents.google.com]
- 4. (2 S,3 S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S,S)-2-(α-(2-[18F]Fluoro[2H2]methoxyphenoxy)phenoxy)benzyl)morpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Morpholine Derivatives: A Comparative Guide for Therapeutic Development
For researchers, scientists, and drug development professionals, the journey from a promising chemical compound to a validated therapeutic agent is a rigorous process. Morpholine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2][3][4][5][6] This guide provides a comparative overview of the in vivo validation of morpholine derivatives, with a focus on their therapeutic effects in oncology and neurodegenerative diseases. We will delve into the experimental data that supports their efficacy and provide detailed protocols for key in vivo studies.
Anticancer Potential of Morpholine Derivatives: In Vivo Evidence
The anticancer properties of morpholine derivatives are well-documented, with several compounds demonstrating significant tumor growth inhibition in preclinical models.[3][7][8][9] A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor with a 2-phenylmorpholine core structure, which serves as an excellent case study for the in vivo validation of this class of compounds.[7]
Comparative In Vivo Efficacy of Selected Morpholine Derivatives
To illustrate the in vivo potential, the following table summarizes the efficacy data for representative morpholine derivatives in comparison to standard-of-care agents.
| Compound/Drug | Derivative Class | Cancer Type | Animal Model | Dosage | Outcome | Reference |
| Gefitinib | 2-Phenylmorpholine | Non-Small Cell Lung Cancer | Mouse Xenograft (PC9) | 150 mg/kg, daily, oral | Tumor stasis | [7] |
| Compound 7c | Dimorpholinoquinazoline-urea | Colorectal Cancer | Colorectal Tumor Model | Not specified | Inhibition of tumor growth | [8] |
| GDC-0941 | Thienopyrimidine | Breast Cancer | MCF7-neo/HER2 Xenograft | 150 mg/kg | Tumor stasis | [8] |
| Compound 5h | Morpholine-Benzimidazole-Oxadiazole | Colon Cancer | Not specified in vivo | N/A (Potent VEGFR-2 inhibitor in vitro) | IC50 = 0.049 ± 0.002 μM (in vitro) | [9] |
| Compound 10e | Morpholine-Substituted Tetrahydroquinoline | Lung Cancer | Not specified in vivo | N/A (Potent mTOR inhibitor in vitro) | IC50 = 0.033 µM (against A549 cells) | [10] |
Note: This table compiles data from various sources to provide a comparative overview. Direct comparison of efficacy should be made with caution due to variations in experimental conditions.
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
The xenograft tumor model is a cornerstone for in vivo validation of anticancer compounds.[7][8]
1. Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent the rejection of human tumor cells.[8]
2. Cell Line Implantation: A specific number of human cancer cells (e.g., PC9, MCF7) are subcutaneously injected into the flank of the mice.
3. Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[7][8] Tumor volume is measured regularly using calipers and calculated with the formula: (Width² x Length) / 2.[7]
4. Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups.[7][8] The test compound (e.g., Gefitinib) is administered, often by oral gavage, at a predetermined dose and schedule.[7] A vehicle control group receives the solvent used to dissolve the compound.
5. Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group.[8] Other endpoints may include tumor regression and overall survival.
6. Toxicity Assessment: The general health of the mice, including body weight, is monitored throughout the study to assess for any treatment-related toxicity.[8]
Signaling Pathways Targeted by Anticancer Morpholine Derivatives
Many morpholine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A notable pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Neuroprotective Potential of Morpholine Derivatives: A Nascent Field
Morpholine-based compounds are also being investigated for their therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Their mechanism of action often involves the inhibition of key enzymes implicated in the pathology of these disorders.[1]
Enzyme Inhibition by Morpholine Derivatives
| Compound Class | Target Enzyme | Disease Relevance | In Vitro Potency (IC50) | Reference |
| Morpholine-tethered quinoline hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease | 0.12 ± 0.02 μM (Compound 44b) | [1] |
| Morpholine-bearing quinoline derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | 1.94 ± 0.13 µM (Compound 53g) | [1] |
| Morpholine-tethered derivatives | Monoamine Oxidase (MAO) | Parkinson's Disease | Varies | [1] |
While in vitro data is promising, comprehensive in vivo validation and comparative studies for neuroprotective morpholine derivatives are still emerging. Future research will need to focus on translating these enzyme inhibitory activities into tangible therapeutic effects in animal models of neurodegeneration.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
A common in vitro method to assess the potential of morpholine derivatives for Alzheimer's disease is the cholinesterase inhibition assay.
1. Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) and their respective substrates (e.g., acetylthiocholine).
2. Compound Incubation: The test morpholine derivative is pre-incubated with the enzyme to allow for binding.
3. Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces a colored product.
4. Spectrophotometric Measurement: The rate of color formation is measured using a spectrophotometer.
5. IC50 Determination: The concentration of the morpholine derivative that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Conclusion
The in vivo validation of morpholine derivatives, particularly in the field of oncology, provides compelling evidence for their therapeutic potential. The case of Gefitinib demonstrates a successful transition from in vitro activity to clinical application. While the exploration of morpholine derivatives for neurodegenerative diseases is at an earlier stage, the initial in vitro data is encouraging. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparative evaluation of this versatile class of compounds, paving the way for the development of novel and effective therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Morpholine Moiety: A Key Player in Optimizing Drug Pharmacokinetics
A comparative guide for researchers and drug development professionals on the pharmacokinetic profiling of substituted morpholines, complete with experimental data and detailed methodologies.
The incorporation of a morpholine ring is a widely utilized strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This six-membered heterocyclic ether amine is considered a "privileged scaffold" due to its ability to improve critical absorption, distribution, metabolism, and excretion (ADME) parameters. The presence of the morpholine moiety often leads to increased aqueous solubility, metabolic stability, and improved cell permeability, including penetration of the blood-brain barrier.[1][2][3] This guide provides a comparative analysis of the pharmacokinetic profiles of representative morpholine-containing drugs, details the experimental protocols for their evaluation, and visualizes key workflows and metabolic pathways.
Comparative Pharmacokinetic Data of Marketed Morpholine-Containing Drugs
To illustrate the impact of the morpholine scaffold and its substitutions on pharmacokinetics, the following table summarizes key parameters for several well-established drugs. These compounds, while structurally diverse, all leverage the morpholine ring to achieve desirable drug-like properties.
| Drug | Therapeutic Class | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Primary Metabolism |
| Gefitinib | Antineoplastic (EGFR Inhibitor) | 3-7 | ~196 | ~41 | ~59 | CYP3A4, CYP3A5, CYP2D6 |
| Linezolid | Antibiotic (Oxazolidinone) | ~1 | 12.7-21.2 | 4.4-5.4 | ~100 | Oxidation of morpholine ring |
| Reboxetine | Antidepressant (NRI) | ~2 | ~130 | ~13 | >60% | CYP3A4 |
| Aprepitant | Antiemetic (NK1 Receptor Antagonist) | ~4 | ~1500 | 9-13 | ~60-65 | CYP3A4 |
Note: The values presented are approximate and can vary based on the study population, dosage, and formulation.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on a series of standardized in vitro and in vivo experiments.
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes:
-
Objective: To assess the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes.
-
Methodology:
-
Reagent Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Liver microsomes (from human or animal species) and a NADPH-regenerating system are thawed on ice.
-
Reaction Mixture: The test compound (at a final concentration, e.g., 1 µM) is incubated with liver microsomes and the NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[1]
-
2. Plasma Protein Binding:
-
Objective: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Methodology (Rapid Equilibrium Dialysis):
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with single-use dialysis inserts containing a semi-permeable membrane (8 kDa MWCO).
-
Sample Preparation: The test compound is added to plasma (human or animal) at a specific concentration.
-
Dialysis: The plasma containing the test compound is added to one chamber of the insert, and buffer is added to the other chamber. The unit is sealed and incubated with shaking at 37°C until equilibrium is reached (typically 4-6 hours).
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
-
In Vivo Pharmacokinetic Studies in Rodents
-
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. The animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Visualizing Key Processes
To better understand the experimental workflows and metabolic pathways involved in the pharmacokinetic profiling of substituted morpholines, the following diagrams are provided.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Metabolic pathway of Gefitinib.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Comparative Analysis Based on Available Data
Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the biological performance of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is not publicly available. This precludes a direct, quantitative comparison with structurally similar compounds as initially intended.
This compound is primarily documented as a versatile chemical intermediate, utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical research. While its morpholine core is a well-established "privileged scaffold" in medicinal chemistry, bestowing favorable properties such as improved solubility and metabolic stability, specific bioactivity data for this particular compound, such as IC50 or Ki values, remains unpublished.
The Morpholine Scaffold in Drug Discovery
The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS). Its presence is often associated with enhanced pharmacokinetic properties and potent biological activity across a range of targets. Research on various morpholine derivatives has demonstrated their potential as:
-
Anticancer Agents: By targeting pathways such as the PI3K/Akt/mTOR signaling cascade.
-
Neuroprotective Agents: Exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease.
-
Anti-inflammatory and Antimicrobial Agents: Demonstrating a broad spectrum of therapeutic potential.
Structure-Activity Relationship (SAR) Insights from Similar Scaffolds
Although direct data is lacking for the target compound, general structure-activity relationship (SAR) principles for 4-benzylmorpholine derivatives can be inferred from the broader literature on morpholine-containing compounds in CNS drug discovery. The substituents on the morpholine ring and the benzyl group play a crucial role in determining the compound's biological activity and target selectivity. For instance, in a series of morpholine-bearing quinoline derivatives, the length of the linker between the morpholine and quinoline cores, as well as the substitution pattern on an associated phenyl ring, significantly influenced their inhibitory potency against AChE and BChE.
Hypothetical Experimental Evaluation
To benchmark the performance of this compound, a series of in vitro assays would be necessary. Given its potential application in neurological disorders, the following experimental workflow could be proposed:
Experimental Workflow for Performance Benchmarking
Caption: Proposed experimental workflow for benchmarking the performance of the target compound.
Experimental Protocols:
-
Receptor Binding Assays: Radioligand binding assays would be conducted using cell membranes expressing the target receptors (e.g., human dopamine D2, serotonin 5-HT2A receptors). The ability of the test compounds to displace a specific radioligand would be measured to determine their binding affinity (Ki).
-
Enzyme Inhibition Assays: For enzymes like AChE, the Ellman's method could be employed to measure the enzyme's activity in the presence of varying concentrations of the test compounds to determine their IC50 values.
-
Cell Viability Assays: Neuroblastoma cell lines (e.g., SH-SY5Y) would be treated with the compounds to assess their potential cytotoxicity using methods like the MTT assay.
Conclusion
Without publicly available experimental data for this compound, a direct performance comparison is not feasible. The information presented herein provides a general context for the importance of the morpholine scaffold in drug discovery and outlines a hypothetical framework for how such a comparative evaluation could be conducted. Further research is required to elucidate the specific biological activities of this compound and to benchmark its performance against relevant analogs.
A Researcher's Guide to the Reproducibility of Benzyl-Morpholine Analog Synthesis and Biological Testing
The synthesis and evaluation of novel benzyl-morpholine analogs are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antimalarial activities.[1][2][3] However, the reproducibility of both the chemical synthesis and the subsequent biological testing is a critical challenge that can hinder drug development efforts.[4][5] This guide provides a framework for researchers to critically evaluate and compare the reported synthesis and biological data of benzyl-morpholine analogs, with a focus on identifying key parameters that influence reproducibility.
Comparison of Synthesis and Biological Activity
The following tables summarize data from different studies on benzyl-morpholine analogs. While these studies do not represent a direct inter-laboratory comparison of the same compounds, they highlight the types of data that require close scrutiny for reproducibility.
Table 1: Comparison of Synthesis Yields for Benzyl-Morpholine Analogs
| Compound | Key Synthesis Steps | Reported Yield (%) | Source |
| Benzomorpholine Derivative (6y) | Cyclization, Suzuki coupling, Amidation | Good yields (specific yield not stated) | [1] |
| Benzylmorpholine Tetraoxane (N205) | Multi-step synthesis from readily available starting materials | Not explicitly stated for the final compound | [3] |
| N-Benzyl Protected Morpholines (7a-d) | Organocatalytic α-chlorination, reductive amination, cyclization | 65-74% (for cyclization step) | [6] |
| Racemic Aryl Thio Morpholines | Aldol addition, reduction, conversion to bromide, displacement with aryl thiol | 90% (for final displacement step) | [7] |
Table 2: Comparison of In Vitro Biological Activity of Benzyl-Morpholine Analogs
| Compound | Target/Assay | Cell Line(s) | Reported IC50/Activity | Source |
| Benzomorpholine Derivative (6y) | EZH2 Inhibition / Antiproliferation | A549, NCI-H1975 | 1.1 µM | [1] |
| Benzylmorpholine Tetraoxane (N205) | Antiplasmodial Activity | Plasmodium falciparum (3D7) | 0.84 nM | [3] |
| N-Acetyl Morpholino-Zampanolide | Antiproliferative Activity | Not specified | Nanomolar activity | [8] |
| N-Benzoyl Morpholino-Zampanolide | Antiproliferative Activity | Not specified | Nanomolar activity | [8] |
Experimental Protocols
Detailed and transparent experimental protocols are the bedrock of reproducible research.[9] Below are generalized methodologies for the synthesis and biological evaluation of benzyl-morpholine analogs, based on published procedures.
General Synthesis of Benzomorpholine Derivatives (as EZH2 Inhibitors)
This protocol is based on the synthesis of benzomorpholine derivatives reported as EZH2 inhibitors.[1]
-
Cyclization: Starting from a substituted 3-amino-2-hydroxybenzoic acid, cyclization is performed to form the morpholine ring. The specific reagents and conditions for this step are crucial and can significantly impact the yield and purity of the intermediate.
-
Suzuki Coupling: A Suzuki coupling reaction is then employed to introduce an aryl or heteroaryl group. The choice of catalyst, base, and solvent system are key parameters that need to be precisely controlled.
-
Amidation: The final step involves an amidation reaction to introduce the benzyl group and other functionalities. The coupling reagents and reaction temperature are critical for achieving a high yield of the final product.
-
Purification: Purification is typically performed using column chromatography. The choice of stationary and mobile phases should be clearly reported.
In Vitro Antiproliferative Assay
This is a generalized protocol for assessing the anticancer activity of the synthesized compounds.[1]
-
Cell Culture: Human cancer cell lines (e.g., A549, NCI-H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT or MTS assay. The absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Pathways
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of benzyl-morpholine analogs.
Caption: A generalized workflow for the synthesis of benzyl-morpholine analogs.
EZH2 Signaling Pathway Inhibition
This diagram depicts the inhibition of the EZH2 signaling pathway by a benzyl-morpholine analog.
Caption: Inhibition of the EZH2 signaling pathway by a benzyl-morpholine analog.
References
- 1. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why is reproducing pharmaceutical medical research so hard? [pharmaceutical-technology.com]
- 5. wewillcure.com [wewillcure.com]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 8. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
Independent Verification of the Mechanism of Action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the independent verification of the potential mechanism of action of the novel compound, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE. Based on structural similarities to known therapeutic agents, it is hypothesized that this compound may function as a dual serotonin-norepinephrine reuptake inhibitor (SNRI). This document outlines the necessary experimental protocols to test this hypothesis, presents a comparative analysis with established SNRIs, and provides the tools for data visualization and interpretation. Due to the absence of publicly available experimental data for this compound, this guide utilizes illustrative data for established compounds to demonstrate the application of these protocols.
Introduction
This compound is a synthetic compound featuring a morpholine core, a structure prevalent in molecules targeting the central nervous system.[1][2] While the specific biological activity of this compound is not yet fully characterized in public literature, its structural resemblance to a class of benzyl morpholine derivatives suggests a potential role as a dual reuptake inhibitor of serotonin (5-HT) and norepinephrine (NE). These inhibitors block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. This mechanism is the hallmark of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of drugs effective in the treatment of depression, anxiety disorders, and chronic pain.
This guide provides a systematic approach to independently verify this hypothesized mechanism of action. We will detail the essential in vitro assays, compare the expected performance with well-established SNRIs like Duloxetine and Venlafaxine, and provide templates for data presentation and visualization.
Comparative Analysis of SNRI Potency
The primary method for characterizing the mechanism of action for a potential SNRI is to determine its binding affinity (Ki) and inhibitory concentration (IC50) at the serotonin and norepinephrine transporters. The following table presents hypothetical, yet representative, data for our compound of interest against known SNRIs.
| Compound | SERT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | Selectivity Ratio (SERT/NET) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Duloxetine | 0.7 | 7.5 | 1.2 | 10 | 0.09 |
| Venlafaxine | 25 | 249 | 40 | 350 | 0.10 |
| Milnacipran | 100 | 200 | 160 | 280 | 0.50 |
Note: The data for established SNRIs are representative values from public domain sources. The selectivity ratio is a key parameter, with a value closer to 1 indicating a more balanced inhibition of both transporters.
Experimental Protocols for Mechanism of Action Verification
To ascertain the SNRI activity of this compound, two primary in vitro assays are recommended: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assays
These assays determine the affinity of the test compound for the serotonin and norepinephrine transporters by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human SERT and NET.
Materials:
-
HEK-293 cells stably expressing human SERT or NET
-
Radioligands: [³H]Citalopram (for SERT) and [³H]Nisoxetine (for NET)
-
Test compound: this compound
-
Reference compounds: Duloxetine, Venlafaxine
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing either hSERT or hNET.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the respective radioligand.
-
Add increasing concentrations of the test compound or a reference compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of serotonin and norepinephrine.
Materials:
-
HEK-293 cells stably expressing human SERT or NET
-
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE)
-
Test compound: this compound
-
Reference compounds: Duloxetine, Venlafaxine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid and counter
Procedure:
-
Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of the test compound or a reference compound.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percent inhibition of uptake against the concentration of the compound.
Visualizing the Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathway and the experimental workflow, the following diagrams are provided.
Caption: Hypothesized mechanism of action as a dual serotonin-norepinephrine reuptake inhibitor.
Caption: Experimental workflow for the neurotransmitter uptake inhibition assay.
Conclusion
While the precise mechanism of action for this compound remains to be empirically determined, its structural characteristics strongly suggest a potential role as a dual serotonin-norepinephrine reuptake inhibitor. The experimental protocols detailed in this guide provide a robust framework for verifying this hypothesis. By conducting radioligand binding and neurotransmitter uptake inhibition assays and comparing the resulting data with established SNRIs, researchers can elucidate the pharmacological profile of this novel compound. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for understanding and implementing these verification studies. Further investigation is warranted to confirm this proposed mechanism and to explore the therapeutic potential of this compound.
References
Safety Operating Guide
Proper Disposal of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE (CAS No. 122894-38-6), a versatile compound utilized in pharmaceutical research and organic synthesis.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following disposal procedures are based on general best practices for morpholine and tertiary amine compounds and are intended to provide a framework for safe handling. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the known hazards of similar morpholine and amine compounds, the following precautions are recommended:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Spill Management: Have a spill kit readily available that is appropriate for amine compounds. In case of a spill, evacuate the area, prevent the spread of the chemical, and follow your institution's established spill cleanup procedures.
Quantitative Data Summary
While a specific SDS is unavailable, the following table summarizes key information for this compound and the related compound, Morpholine, to provide context for its chemical nature.
| Property | This compound | Morpholine (for comparison) |
| CAS Number | 122894-38-6 | 110-91-8 |
| Appearance | Yellow Liquid | Colorless Liquid |
| Hazards | Assumed to be a corrosive and flammable liquid, potentially harmful if swallowed or in contact with skin. | Flammable liquid, Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with "this compound" and appropriate hazard symbols (e.g., corrosive, flammable).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.
-
-
Container Management:
-
Use a container that is in good condition and compatible with amines (e.g., high-density polyethylene - HDPE).
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
-
Waste Collection and Removal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with all available information about the waste, including the chemical name and any known hazards.
-
Follow their specific instructions for packaging and labeling for transport.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystem.
References
Essential Safety and Operational Guidance for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIMETHYL-AMINE is a chemical compound likely utilized in pharmaceutical development and biochemical research.[1][2] Due to its structural components, which include a benzyl group, a morpholine ring, and a dimethylamine moiety, it is prudent to handle this compound with significant care, assuming it may be corrosive, harmful if swallowed or absorbed through the skin, and potentially cause allergic reactions.
Hazard Profile
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Corrosive: May cause severe skin burns and eye damage.[3][4]
-
Harmful: Potentially harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
Sensitizer: May cause an allergic skin reaction.
-
Environmental Hazard: May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood | Tight-fitting safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or if aerosols are generated.[3][4] |
| Spill Cleanup | Tight-fitting safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Full chemical-resistant suit. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in confined spaces.[6] |
| Emergency Situations (e.g., Fire) | As part of a full chemical suit and SCBA. | As part of a full chemical suit. | Full chemical-resistant suit. | Self-contained breathing apparatus (SCBA).[6] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound.
Handling and Storage
| Aspect | Procedure |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[5] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store locked up. |
Spill and Emergency Procedures
| Procedure | Action |
| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8] Place the absorbed material into a sealed container for disposal.[7] Ventilate and wash the spill area after cleanup is complete.[7] |
| Major Spill | Evacuate the area and prevent entry.[7] Contact emergency services. If safe to do so, contain the spill to prevent it from entering drains or waterways. |
| Fire | Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish. A water spray jet can be used to suppress vapors. Firefighters should wear self-contained breathing apparatus and full protective clothing. |
| First Aid: Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3] |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| First Aid: Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Disposal Plan
| Material | Disposal Method |
| Unused Chemical | Dispose of contents and container to an approved waste disposal plant. It may be necessary to dispose of this chemical as hazardous waste. Contact your institution's environmental health and safety office or a licensed professional waste disposal service.[7] |
| Contaminated Materials (e.g., PPE, absorbents) | Place in a sealed, labeled container and dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of laboratory chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
- 8. BENZYLDIMETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
